Product packaging for UDP-D-galactose(Cat. No.:)

UDP-D-galactose

Cat. No.: B1233857
M. Wt: 566.3 g/mol
InChI Key: HSCJRCZFDFQWRP-LNYDKVEPSA-N
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Description

Significance of Nucleotide Sugars in Glycobiology

Nucleotide sugars are indispensable molecules in glycobiology, serving as activated monosaccharide donors for the synthesis of complex carbohydrate structures known as glycans. nih.govwikipedia.org These molecules are the essential substrates for glycosyltransferases, a class of enzymes that catalyze the transfer of a sugar moiety from the nucleotide sugar to an acceptor molecule, which can be a protein, lipid, or another growing glycan chain. wikipedia.orgwikipedia.org This enzymatic process, called glycosylation, is a fundamental biological reaction that generates the vast diversity of glycoconjugates, including glycoproteins and glycolipids, found in nature. nih.govontosight.ai

The activation of monosaccharides into nucleotide sugars is a critical step that provides the necessary energy for the formation of glycosidic bonds. wikipedia.org The nucleotide portion, typically a nucleoside diphosphate (B83284) like uridine (B1682114) diphosphate (UDP), acts as a high-energy leaving group, facilitating the transfer of the sugar. The specificity of glycosyltransferases for both the nucleotide sugar donor and the acceptor molecule ensures the precise and controlled assembly of complex and specific glycan structures. The array of nucleotide sugars available within a cell dictates the variety of glycans it can produce, highlighting their central role in cellular function, cell-cell interactions, and immune responses. nih.govontosight.aiglycodepot.com

Overview of UDP-D-Galactose as a Central Glycosyl Donor

Uridine Diphosphate-D-galactose (this compound) is a key nucleotide sugar that functions as the primary donor of D-galactose for the biosynthesis of a multitude of essential glycoconjugates. ontosight.aiontosight.ai As the activated form of D-galactose, it is utilized by enzymes called galactosyltransferases to transfer galactosyl residues to various acceptor molecules. ontosight.aiontosight.ai This process is fundamental to the synthesis of glycoproteins, glycolipids, and glycosaminoglycans, which are vital components of cell membranes and the extracellular matrix involved in cell signaling, adhesion, and immune recognition. ontosight.aiontosight.ai

A prominent example of its function is in the synthesis of lactose (B1674315) in mammary glands, where this compound donates a galactose unit to glucose. ontosight.ai Furthermore, this compound is a central intermediate in the Leloir pathway, the main metabolic route for converting dietary galactose into glucose-1-phosphate. wikipedia.orgwikipedia.orgwikipedia.org This pathway not only allows for the catabolism of galactose for energy but also ensures a supply of this compound for anabolic processes. wikipedia.orgnih.gov The interconversion between this compound and UDP-D-glucose is catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE), which plays a crucial role in maintaining the balance of these essential nucleotide sugars for glycan synthesis. wikipedia.orgnih.govuniprot.org

Key Pathways Involving this compound

Pathway Description Key Enzyme(s) Resulting Product(s)
Leloir Pathway Converts D-galactose into glucose-1-phosphate. wikipedia.orgtuscany-diet.net this compound is a key intermediate. wikipedia.orgnih.gov Galactokinase, GALT, GALE tuscany-diet.netnih.gov Glucose-1-phosphate, UDP-D-glucose wikipedia.orgwikipedia.org
Glycoprotein Synthesis Addition of galactose residues to polypeptide chains. ontosight.aiontosight.ai Galactosyltransferases ontosight.ai Galactosylated glycoproteins ontosight.ai
Glycolipid Synthesis Addition of galactose residues to lipid molecules. ontosight.aiontosight.ai Galactosyltransferases ontosight.ai Galactosylated glycolipids ontosight.ai
Lactose Synthesis Synthesis of milk sugar in lactating mammals. ontosight.ai Lactose synthase (complex of β-1,4-galactosyltransferase and α-lactalbumin) Lactose ontosight.ai

Scope of Research on this compound Metabolism and Function

The study of this compound metabolism is a critical area of research with significant implications for human health and disease. A major focus has been on the enzymes of the Leloir pathway, as genetic defects in these enzymes lead to the metabolic disorder galactosemia. ontosight.aimedlineplus.gov Mutations in the GALE gene, which encodes UDP-galactose 4'-epimerase, cause Type III galactosemia, a condition that can range from mild to severe, affecting the body's ability to process galactose and leading to a buildup of toxic intermediates. medlineplus.govnih.gov Research in this area aims to understand the structure-function relationships of these enzymes to develop better diagnostics and therapies. nih.govnih.gov

Aberrant glycosylation is a hallmark of cancer, and research is actively exploring the role of this compound in this context. ontosight.ai Changes in the availability of this compound or the activity of specific galactosyltransferases can alter the glycan structures on the surface of cancer cells, affecting tumor progression, metastasis, and immune system evasion. nih.gov Consequently, targeting enzymes involved in this compound metabolism or utilization is being investigated as a potential cancer treatment strategy. mdpi.com

The function of this compound is also crucial in the context of infectious diseases. Many pathogens, including bacteria, fungi, and protozoa, require this compound for the synthesis of their cell surface glycoconjugates, which are often essential for virulence and interaction with the host. wikipedia.orgresearchgate.netnih.govnih.gov For example, in the protozoan parasite Leishmania major, this compound is essential for building the surface glycocalyx. researchgate.net Therefore, the enzymes involved in the synthesis of this compound in these organisms are considered attractive targets for the development of new antimicrobial drugs. researchgate.netnih.gov

Research Areas and Implications

Research Area Focus Key Findings/Implications
Genetic Disorders Study of enzymes in the Leloir pathway, like GALE. medlineplus.govnih.gov Mutations cause galactosemia; understanding the enzyme helps in diagnosis and potential treatment. medlineplus.govtaylorandfrancis.com
Cancer Biology Role of this compound in aberrant glycosylation of cancer cells. nih.gov Altered glycan patterns affect tumor growth and metastasis; presents potential therapeutic targets.
Infectious Disease This compound synthesis in pathogens. wikipedia.orgresearchgate.net Essential for pathogen virulence and survival; pathway enzymes are potential drug targets. researchgate.netnih.govnih.gov
Cell Biology Impact of GALE deletion on the cellular glycome. nih.gov GALE is critical for maintaining the structure of cell-surface glycoproteins and glycolipids, impacting cell signaling. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O17P2 B1233857 UDP-D-galactose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1

InChI Key

HSCJRCZFDFQWRP-LNYDKVEPSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Interconversion Pathways of Udp D Galactose

The Leloir Pathway for UDP-D-Galactose Generation

Discovered by Luis Federico Leloir, the Leloir pathway is the principal metabolic route for the conversion of D-galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. tuscany-diet.netwikipedia.org This pathway is not only crucial for utilizing dietary galactose from sources like lactose (B1674315) but also for providing this compound for various biosynthetic processes. tuscany-diet.nettaylorandfrancis.com The pathway consists of a series of enzymatic steps that ensure the efficient transformation of galactose. wikipedia.org

Galactose Mutarotase (B13386317) Activity in Substrate Preparation

The initial step in the Leloir pathway involves preparing the galactose substrate for the subsequent phosphorylation reaction. Dietary galactose, often derived from the hydrolysis of lactose, is typically in the β-D-galactose anomeric form. tuscany-diet.net However, the next enzyme in the pathway, galactokinase, is specific for the α-D-galactose anomer. ebi.ac.uk Galactose mutarotase (GALM), also known as aldose 1-epimerase, catalyzes the interconversion between the β- and α-anomers of D-galactose, ensuring a sufficient supply of the α-D-galactose substrate for the pathway to proceed. wikipedia.orguniprot.orgnih.gov This enzymatic reaction is a critical preparatory step for galactose metabolism. ebi.ac.uk

Galactokinase-Mediated Phosphorylation of D-Galactose

Once α-D-galactose is available, it undergoes phosphorylation in a reaction catalyzed by galactokinase (GALK). wikipedia.orgnih.gov This enzyme facilitates the transfer of a phosphate (B84403) group from an ATP molecule to the C1 position of α-D-galactose, yielding galactose-1-phosphate and ADP. wikipedia.orgresearchgate.net This step is considered the first committed step of galactose catabolism. wikipedia.orgresearchgate.net The mechanism involves an active site aspartate residue (Asp-186 in humans) which acts as a base to abstract a proton from the galactose hydroxyl group, facilitating a nucleophilic attack on the ATP's terminal phosphate. wikipedia.orgnih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT) Role in UDP-Glc Interconversion

The third step of the Leloir pathway is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orggenecards.org This enzyme is central to the pathway and facilitates a transfer reaction between galactose-1-phosphate and UDP-glucose (UDP-Glc). wikipedia.orgtaylorandfrancis.com In this reaction, the UMP moiety from UDP-glucose is transferred to galactose-1-phosphate, resulting in the formation of this compound and glucose-1-phosphate. genecards.orgliberty.edu This "ping-pong" mechanism effectively swaps the sugar attached to the UDP, thereby generating the activated form of galactose required for biosynthesis. wikipedia.org

UDP-Glucose 4-Epimerase (GALE) Catalysis of UDP-Glucose/UDP-D-Galactose Equilibrium

The final enzyme of the Leloir pathway, UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, catalyzes the reversible conversion of this compound to UDP-glucose. wikipedia.orgnih.gov This reaction involves the inversion of the stereochemistry at the C4 position of the galactose moiety. tuscany-diet.net GALE plays a dual role: it can regenerate UDP-glucose to allow the GALT-catalyzed reaction to continue, and it can produce this compound from UDP-glucose when dietary galactose is limited. wikipedia.orgwikipedia.org The enzyme utilizes NAD+ as a cofactor to transiently oxidize the C4 hydroxyl group to a ketone, which allows for rotation and subsequent reduction to the opposite epimer. wikipedia.org

De Novo Synthesis of this compound

In addition to the Leloir pathway, which relies on external galactose, cells can synthesize this compound de novo from glucose. researchgate.netnih.gov This pathway is essential for providing this compound for glycoconjugate synthesis, especially when dietary galactose is not available. iiarjournals.orgasm.org

Role of UDP-Glucose 4-Epimerase (GALE/UGE) in Epimerization from UDP-Glucose

The de novo synthesis of this compound is primarily accomplished through the action of UDP-glucose 4-epimerase (GALE). researchgate.netnih.gov In this context, UDP-glucose, which is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGP), serves as the direct precursor. plos.org GALE then catalyzes the epimerization of UDP-glucose to this compound. uniprot.orgmedchemexpress.com This reaction is identical to the final step of the Leloir pathway but functions in the direction of this compound synthesis from the cellular pool of UDP-glucose. plos.org This ensures a continuous supply of activated galactose for the synthesis of essential glycoproteins and glycolipids. iiarjournals.orguniprot.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Abbreviation EC Number Role Pathway
Galactose Mutarotase GALM 5.1.3.3 Interconverts β-D-galactose and α-D-galactose Leloir
Galactokinase GALK 2.7.1.6 Phosphorylates α-D-galactose to galactose-1-phosphate Leloir
Galactose-1-Phosphate Uridylyltransferase GALT 2.7.7.12 Converts galactose-1-phosphate to this compound Leloir
UDP-Glucose 4-Epimerase GALE / UGE 5.1.3.2 Interconverts this compound and UDP-glucose Leloir & De Novo
UDP-Glucose Pyrophosphorylase UGP 2.7.7.9 Synthesizes UDP-glucose from glucose-1-phosphate and UTP De Novo

Table 2: Reactions in this compound Biosynthesis Pathways

Reaction Substrate(s) Product(s) Enzyme
Anomerization β-D-galactose α-D-galactose Galactose Mutarotase
Phosphorylation α-D-galactose + ATP Galactose-1-phosphate + ADP Galactokinase
Uridylyltransfer Galactose-1-phosphate + UDP-glucose This compound + Glucose-1-phosphate Galactose-1-Phosphate Uridylyltransferase
Epimerization This compound UDP-glucose UDP-Glucose 4-Epimerase
Epimerization (De Novo) UDP-glucose This compound UDP-Glucose 4-Epimerase
UDP-glucose synthesis Glucose-1-phosphate + UTP UDP-glucose + PPi UDP-Glucose Pyrophosphorylase

Phosphoglucomutase and UDP-Glucose Pyrophosphorylase Contributions to the UDP-Glucose Pool

The primary de novo pathway for this compound synthesis relies on its epimerization from UDP-D-glucose. Therefore, the availability of the UDP-glucose pool is a critical determinant in this process. Two key enzymes, Phosphoglucomutase and UDP-Glucose Pyrophosphorylase, are instrumental in creating this pool.

Phosphoglucomutase (PGM)

Phosphoglucomutase (EC 5.4.2.2) is a crucial enzyme that catalyzes the reversible interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). clinisciences.comwikipedia.org This function places PGM at a metabolic crossroads. In the context of UDP-glucose synthesis, PGM converts G6P, which is readily generated from glucose via hexokinase, into G1P. wikipedia.orgnih.gov The reaction mechanism involves a phosphoryl group transfer via a glucose-1,6-bisphosphate intermediate, where a serine residue at the enzyme's active site is transiently phosphorylated. clinisciences.comwikipedia.org The production of G1P is the essential first step toward forming UDP-glucose, linking glycolysis and glycogen (B147801) metabolism to the synthesis of this key nucleotide sugar. clinisciences.comnih.gov

UDP-Glucose Pyrophosphorylase (UGP)

UDP-glucose pyrophosphorylase (UGP), also known as UTP-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), catalyzes the next committed step: the synthesis of UDP-glucose from glucose-1-phosphate and UTP, releasing pyrophosphate (PPi). creative-enzymes.comcsic.eswikipedia.org This reaction is a cornerstone of carbohydrate metabolism, as UDP-glucose is the direct glucosyl donor for the synthesis of glycogen and other essential macromolecules. nih.govcreative-enzymes.com UGP activity is ubiquitous across all domains of life, highlighting the fundamental importance of its product, UDP-glucose, which serves as the direct precursor for this compound synthesis in the main de novo pathway. csic.eswikipedia.orgplos.org

The coordinated action of PGM and UGP ensures a robust supply of UDP-glucose, which is essential for the subsequent synthesis of this compound.

Salvage Pathways for this compound Synthesis

While the epimerization of UDP-glucose is a major route for this compound production, cells also employ salvage pathways to synthesize this vital nucleotide sugar directly from galactose. These pathways are particularly important for utilizing dietary galactose or recycling galactose from glycoconjugate turnover.

Mechanisms of Galactose-1-Phosphate Activation

The central intermediate in galactose salvage is galactose-1-phosphate, produced by the phosphorylation of galactose by the enzyme galactokinase (GALK). researchgate.netnih.gov The activation of galactose-1-phosphate into this compound is primarily accomplished via the highly conserved Leloir pathway.

The key enzyme in this pathway is galactose-1-phosphate uridylyltransferase (GALT) (EC 2.7.7.12). nih.gov GALT catalyzes a transfer reaction where the UMP moiety from UDP-glucose is transferred to galactose-1-phosphate. researchgate.netasm.org This reaction yields this compound and glucose-1-phosphate. researchgate.netnih.gov The newly formed glucose-1-phosphate can then be isomerized to glucose-6-phosphate by phosphoglucomutase and enter glycolysis. researchgate.netwikipedia.org This mechanism effectively swaps the hexose (B10828440) component of the nucleotide sugar, directly converting galactose-1-phosphate into the activated this compound.

In some organisms, alternative activation mechanisms exist. An example is the Isselbacher pathway, described in mammals, which has been associated with a weak UTP:α-D-galactose-1-phosphate uridylyltransferase activity of the UGP enzyme itself, allowing for the direct synthesis of this compound from galactose-1-phosphate and UTP. oup.com

UDP-Sugar Pyrophosphorylase (USP) Involvement in Alternative Routes

A significant alternative route for this compound synthesis, particularly highlighted in organisms like the protozoan parasite Leishmania and in plants, involves the enzyme UDP-sugar pyrophosphorylase (USP) (EC 2.7.7.64). plos.orgresearchgate.netresearchgate.net Unlike the specific UGP, USP exhibits broader substrate specificity and can utilize various monosaccharide-1-phosphates to generate their corresponding UDP-sugars. oup.comresearchgate.net

Research in Leishmania major has been instrumental in elucidating the role of USP. Studies revealed that even after deleting the gene for UGP, which was expected to halt both de novo and Leloir pathway synthesis of this compound, the parasite could still produce this nucleotide sugar. oup.comnih.gov This UDP-glucose-independent synthesis was attributed to USP. oup.com This enzyme directly catalyzes the reaction between galactose-1-phosphate and UTP to form this compound and pyrophosphate. plos.orgoup.com This makes USP the sole enzyme responsible for galactose salvage in L. major, as this organism lacks a GALT homologue. oup.comnih.govcore.ac.uk The USP-mediated salvage pathway allows the parasite to utilize extracellular galactose, which may be crucial for its survival in environments where glucose is limited. core.ac.uknih.gov

In plants, USP also plays a central role in recycling monosaccharides from cell wall degradation, demonstrating its importance in nucleotide sugar biosynthesis across different life forms. researchgate.netcore.ac.uk The existence of USP provides metabolic flexibility, allowing organisms to synthesize this compound even when the primary pathways are compromised or when specific sugar sources become available.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

Enzyme NameAbbreviationEC NumberCatalyzed ReactionPathway
PhosphoglucomutasePGM5.4.2.2Glucose-1-phosphate ⇌ Glucose-6-phosphateUDP-Glucose Synthesis
UDP-Glucose PyrophosphorylaseUGP2.7.7.9Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPiUDP-Glucose Synthesis
UDP-glucose 4-epimeraseGALE5.1.3.2UDP-glucose ⇌ UDP-galactoseDe Novo Synthesis
GalactokinaseGALK2.7.1.6Galactose + ATP → Galactose-1-phosphate + ADPSalvage Pathway
Galactose-1-Phosphate UridylyltransferaseGALT2.7.7.12Galactose-1-phosphate + UDP-glucose ⇌ UDP-galactose + Glucose-1-phosphateSalvage (Leloir)
UDP-Sugar PyrophosphorylaseUSP2.7.7.64Galactose-1-phosphate + UTP ⇌ UDP-galactose + PPiSalvage (Alternative)

Table 2: Comparison of this compound Synthesis Pathways

PathwayKey Enzyme(s)Starting SubstratesUDP-Glucose DependencePrimary Organism Types
De Novo Synthesis UDP-glucose 4-epimerase (GALE)UDP-glucoseDependentUbiquitous
Leloir Pathway Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT)Galactose, ATP, UDP-glucoseDependentMost organisms, including humans
USP-Mediated Salvage Galactokinase (GALK), UDP-Sugar Pyrophosphorylase (USP)Galactose, ATP, UTPIndependentPlants, some parasites (Leishmania)

Enzymology of Udp D Galactose Metabolism

Characterization of UDP-Glucose 4-Epimerase (GALE)

UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, is a homodimeric enzyme that catalyzes the reversible interconversion of UDP-galactose to UDP-glucose. wikipedia.org This reaction is the final step in the Leloir pathway of galactose metabolism. wikipedia.org GALE is found in a wide range of organisms, including bacteria, fungi, plants, and mammals. wikipedia.org

Structural Biology and Active Site Analysis

The three-dimensional structure of GALE has been determined for several species, revealing a conserved homodimeric architecture. wikipedia.org Each subunit is composed of two distinct domains: an N-terminal domain and a C-terminal domain. wikipedia.org The N-terminal domain features a Rossmann fold, which is responsible for tightly binding the essential cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgresearchgate.net The C-terminal domain is primarily involved in substrate binding. wikipedia.orgnih.gov

The active site of GALE is located in a cleft between the N- and C-terminal domains. wikipedia.org A highly conserved Tyr-X-X-X-Lys motif is essential for the enzyme's catalytic activity. wikipedia.org In humans, this motif is represented by Tyr 157-Gly-Lys-Ser-Lys 161. wikipedia.org Key amino acid residues within the active site are responsible for anchoring the NAD+ cofactor and binding the UDP-sugar substrate. For instance, in human GALE, residues such as Asp 33, Asn 37, Asp 66, Tyr 157, and Lys 161 are involved in NAD+ binding, while Asn 187 and Asn 207 interact with the glucosyl moiety of the substrate. rcsb.org

Conformational changes are integral to GALE's function. Upon substrate binding, significant conformational shifts occur, particularly in the regions defined by amino acids Glu 199 to Asp 240 and Gly 274 to Tyr 308 in human GALE. rcsb.org These changes are crucial for bringing the substrate and cofactor into the correct orientation for catalysis. rsc.org The binding of the cofactor itself induces allosteric conformational tightening throughout the protein structure. nih.gov Furthermore, the active site exhibits malleability; for example, the human GALE active site can accommodate the bulky N-acetyl group of UDP-GlcNAc through the rotation of the Asn 207 side chain. wikipedia.org

Key Structural Features of Human UDP-Glucose 4-Epimerase (GALE)
FeatureDescriptionKey Residues (Human GALE)Reference
Overall StructureHomodimer with each subunit containing an N-terminal and a C-terminal domain.- wikipedia.org
Cofactor Binding SiteLocated in the N-terminal domain within a Rossmann fold, tightly binding one NAD+ molecule per subunit.Asp 33, Asn 37, Asp 66, Tyr 157, Lys 161 wikipedia.orgrcsb.org
Active SiteSituated in the cleft between the N- and C-terminal domains.Tyr 157, Lys 161 (part of the essential Tyr-X-X-X-Lys motif) wikipedia.org
Substrate BindingThe glucosyl moiety of the substrate interacts with specific residues in the active site.Asn 187, Asn 207 rcsb.org
Conformational ChangesSubstrate binding induces significant conformational shifts, crucial for catalysis. The active site is malleable to accommodate different substrates.Rotation of Asn 207 side chain for UDP-GlcNAc accommodation. wikipedia.orgrcsb.org

Catalytic Mechanism and Stereochemical Specificity

The catalytic mechanism of GALE involves the inversion of the stereochemistry at the C4' position of the sugar moiety. This is achieved through a four-step process involving a transient oxidized intermediate. wikipedia.orgprospecbio.com The reaction is initiated by the abstraction of a proton from the 4'-hydroxyl group of the UDP-sugar by a conserved tyrosine residue (Tyr 157 in humans) in the active site. wikipedia.orgnih.govrcsb.org Concurrently, a hydride ion is transferred from the C4' of the sugar to the NAD+ cofactor, forming NADH and a 4-ketopyranose intermediate. wikipedia.orgresearchgate.net

A key feature of the GALE mechanism is the rotation of this 4-ketopyranose intermediate within the active site. wikipedia.org This rotation allows the opposite face of the keto-intermediate to be presented to the NADH molecule. wikipedia.org A subsequent hydride transfer from NADH to the C4' of the intermediate, along with proton donation from the conserved tyrosine, results in the formation of the epimerized product with an inverted stereochemistry at the C4' position. prospecbio.com Notably, the hydride transfer is non-stereospecific, meaning either face of the 4-ketopyranosyl intermediate can accept the hydride from NADH. researchgate.netnih.gov

Isoforms and Tissue/Organismal Specificity

GALE is a ubiquitous enzyme found in a diverse array of organisms, from bacteria and fungi to plants and mammals. wikipedia.orgoup.combsb-muenchen.demdpi.comfrontiersin.org While the core function of interconverting UDP-glucose and UDP-galactose is conserved, there are notable differences in isoforms and their substrate specificities across different species and even within different tissues of the same organism. wikipedia.orgasm.org

For example, the size of the GALE subunit can vary significantly, ranging from 68 amino acids in Enterococcus faecalis to 564 amino acids in Rhodococcus jostii. wikipedia.org The size and shape of the active site also differ among species, which contributes to variations in substrate specificity. wikipedia.org

Mammalian GALE: Human GALE is a well-characterized isoform that exhibits broad substrate specificity. wikipedia.orgbiologists.com Unlike its E. coli counterpart, human GALE can efficiently catalyze the interconversion of both UDP-glucose/UDP-galactose and UDP-N-acetylglucosamine (UDP-GlcNAc)/UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orgbiologists.comoup.com

Bacterial GALE: E. coli GALE is more specific for UDP-glucose and UDP-galactose. asm.org However, some bacterial GALE isoforms, such as the one from Bifidobacterium longum, show broad substrate specificity similar to human GALE, which is attributed to specific structural features in the active site. nih.govnih.gov

Fungal GALE: Fungal GALE isoforms are also part of the Leloir pathway and are essential for galactose metabolism. wikipedia.org

Plant GALE: In plants, GALE plays a crucial role in cell wall biosynthesis and other metabolic processes requiring UDP-galactose. wikipedia.org Plant GALE isoforms have been identified and are part of the broader family of UDP-hexose 4-epimerases. researchgate.net

Organismal Specificity of UDP-Glucose 4-Epimerase (GALE)
Organism TypeKey Characteristics/Substrate SpecificityReference
Mammalian (Human)Broad substrate specificity, interconverting both UDP-Glc/UDP-Gal and UDP-GlcNAc/UDP-GalNAc. wikipedia.orgbiologists.comoup.com
Bacterial (E. coli)More specific for UDP-Glc and UDP-Gal. asm.org
Bacterial (Bifidobacterium longum)Broad substrate specificity, similar to human GALE. nih.govnih.gov
FungalEssential for galactose metabolism via the Leloir pathway. wikipedia.org
PlantCrucial for cell wall biosynthesis and other metabolic pathways. wikipedia.orgresearchgate.net

Dual Substrate Specificity

A remarkable feature of human GALE and some bacterial isoforms is their dual substrate specificity. wikipedia.org They can catalyze the reversible epimerization of both UDP-glucose/UDP-galactose and UDP-GlcNAc/UDP-GalNAc. wikipedia.orgbiologists.comoup.com This dual activity is critical for providing the necessary sugar precursors for the synthesis of a wide range of glycoproteins and glycolipids. wikipedia.orgresearchgate.netnih.gov

The structural basis for this broad substrate specificity lies in the architecture of the active site. asm.org In human GALE, the active site is larger than that of E. coli GALE, which allows it to accommodate the bulkier N-acetyl group of UDP-GlcNAc and UDP-GalNAc. asm.org A key amino acid substitution, Cys307 in human GALE versus Tyr299 in E. coli GALE, is thought to be a major determinant of this expanded substrate range. asm.org This "gatekeeper" residue influences the size of the active site cleft, with a smaller residue like cysteine permitting the entry of larger substrates. asm.orgresearchgate.net In Bifidobacterium longum GALE, the flexibility of an asparagine residue (Asn200) and a large pocket formed by a cysteine residue (Cys299) allow it to accommodate both hydroxyl and N-acetyl groups. nih.govnih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT)

Galactose-1-phosphate uridylyltransferase (GALT) is another crucial enzyme in the Leloir pathway, catalyzing the second step of galactose metabolism. wikidoc.orgwikipedia.org It facilitates the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. wikidoc.orgwikipedia.orgnih.gov

Enzymatic Mechanism and Substrate Recognition

GALT operates through a ping-pong bi-bi kinetic mechanism involving a double displacement reaction. wikidoc.orgwikipedia.org The reaction proceeds in two half-reactions. In the first step, a histidine residue (His166 in E. coli) in the active site acts as a nucleophile, attacking the UDP-glucose substrate. wikidoc.org This results in the formation of a covalent uridylylated enzyme intermediate (E-His-UMP) and the release of glucose-1-phosphate. wikidoc.orgnih.gov

In the second half-reaction, the galactose-1-phosphate substrate binds to the uridylylated enzyme. The uridylyl group is then transferred from the enzyme to galactose-1-phosphate, forming UDP-galactose and regenerating the free enzyme. wikidoc.org

Substrate recognition by GALT is a highly specific process. The enzyme must correctly bind both the nucleotide sugar (UDP-glucose) and the hexose (B10828440) phosphate (B84403) (galactose-1-phosphate). The active site is located at the interface of the two subunits of the homodimeric enzyme. mdpi.com The binding of the donor substrate, UDP-glucose, has been shown to significantly promote the binding of the acceptor substrate. portlandpress.com Studies have indicated that the uridine (B1682114) moiety and the phosphate groups of the donor substrate are critical for optimal binding and positioning within the active site, while the contribution of the galactose moiety to the initial binding energy is less significant. portlandpress.com The precise interactions within the active site ensure the correct orientation of the substrates for the nucleophilic attack and subsequent transfer reaction. pharm.or.jpnih.gov

Enzymatic Mechanism of Galactose-1-Phosphate Uridylyltransferase (GALT)
StepDescriptionKey Residue (E. coli)Reference
Mechanism TypePing-pong bi-bi kinetics with a double displacement mechanism.- wikidoc.orgwikipedia.org
First Half-ReactionNucleophilic attack by a histidine residue on UDP-glucose, forming a covalent E-His-UMP intermediate and releasing glucose-1-phosphate.His166 wikidoc.orgnih.gov
Second Half-ReactionBinding of galactose-1-phosphate and transfer of the UMP group from the enzyme to the substrate, forming UDP-galactose and regenerating the enzyme.- wikidoc.org

Structural Insights into Galactose-1-Phosphate Uridylyltransferase (GALT) Activity

Galactose-1-phosphate uridylyltransferase (GALT) is a key enzyme in the Leloir pathway, catalyzing the reversible transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgwikidoc.orgliberty.edu Structurally, the human GALT enzyme is a homodimer, with each subunit contributing to the formation of two active sites located near the interface between the monomers. mdpi.comresearchgate.netresearchgate.net This dimeric structure is essential for its catalytic activity. mdpi.com

The enzyme belongs to the histidine triad (B1167595) (HIT) superfamily, characterized by a conserved His-Pro-His motif in the active site. researchgate.netoup.com The catalytic mechanism is a two-step, double displacement (ping-pong) process. wikipedia.orgwikidoc.orgoup.com In the first step, a histidine residue in the active site (His186 in human GALT) acts as a nucleophile, attacking the α-phosphate of UDP-glucose. liberty.eduebi.ac.uk This results in the release of glucose-1-phosphate and the formation of a covalent uridylyl-enzyme intermediate (UMP-His). liberty.eduoup.comebi.ac.uknih.gov In the second step, galactose-1-phosphate enters the active site and reacts with the uridylyl-enzyme intermediate, leading to the formation of UDP-galactose and the regeneration of the enzyme. liberty.eduebi.ac.uk The structure of the GALT dimer also includes two metal-binding sites, typically for zinc and iron in the E. coli enzyme, which are thought to play a structural rather than a catalytic role. researchgate.net

Structural FeatureDescriptionReference
Quaternary StructureHomodimer, with two active sites at the subunit interface. mdpi.comresearchgate.net
Enzyme SuperfamilyHistidine Triad (HIT) Superfamily. researchgate.netoup.com
Active Site MotifConserved His-Pro-His triad (residues 164–166 in E. coli, with His186 being the catalytic nucleophile in humans). oup.com
Catalytic IntermediateA covalent uridylyl-enzyme intermediate is formed on the active site histidine. liberty.eduoup.comnih.gov
Metal BindingContains mononuclear metal-binding sites (e.g., for Zn2+ and Fe2+ in E. coli) that serve a structural role. mdpi.comresearchgate.net

Galactokinase (GALK)

Galactokinase (GALK) is a phosphotransferase that catalyzes the first committed step in the Leloir pathway of galactose metabolism. wikipedia.orgnih.gov It facilitates the phosphorylation of α-D-galactose to galactose-1-phosphate, using one molecule of ATP as the phosphate donor. wikipedia.orgacademicstrive.com First isolated from mammalian liver, GALK has been extensively studied in a variety of organisms, including yeast, bacteria, and humans. wikipedia.org Structurally, GALK is a member of the GHMP superfamily, a class of ATP-dependent enzymes that also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. wikipedia.orgresearchgate.net The enzyme is composed of two domains with a large cleft between them where the substrates bind. wikipedia.org

The catalytic mechanism of galactokinase is sequential, meaning that both substrates, α-D-galactose and MgATP, must bind to the enzyme before any products are released. nih.gov The reaction is a direct, in-line transfer of the γ-phosphate from ATP to the C-1 hydroxyl group of galactose.

Key aspects of the mechanism have been elucidated through kinetic and structural studies. An essential aspartic acid residue (Asp183 in Lactococcus lactis) acts as a catalytic base, deprotonating the C-1 hydroxyl of galactose to increase its nucleophilicity for the attack on the ATP's γ-phosphate. nih.gov The importance of this residue is demonstrated by the finding that its mutation to alanine (B10760859) or asparagine results in a drastic loss of enzyme activity. nih.gov Another key residue, Arginine-36, is thought to facilitate this deprotonation by lowering the pKa of the C-1 hydroxyl group. nih.gov Human galactokinase is also capable of phosphorylating galactose analogs, such as 2-deoxy-D-galactose. wikipedia.orgresearchgate.net

Component/StepRole in PhosphorylationReference
Kinetic MechanismSequential ordered Bi-Bi mechanism; both substrates (ATP and galactose) bind before product release. nih.gov
Catalytic BaseAn aspartate residue (Asp183 in L. lactis) deprotonates the C-1 hydroxyl of galactose. nih.gov
Key Facilitating ResidueAn arginine residue (Arg36 in L. lactis) lowers the pKa of the C-1 hydroxyl, aiding deprotonation. nih.gov
Substrate BindingATP binds first, followed by α-D-galactose in the human enzyme. researchgate.net
Product FormationDirect phosphoryl transfer from ATP to galactose, forming galactose-1-phosphate and ADP. nih.gov

Other Related Enzymes

Beyond the core Leloir pathway enzymes, other enzymatic players are crucial in the broader context of UDP-D-galactose metabolism, either in its synthesis via alternative routes or in its utilization as a glycosyl donor.

UDP-sugar pyrophosphorylases (USPs) are enzymes that catalyze the reversible synthesis of UDP-sugars from UTP and a corresponding sugar-1-phosphate. frontiersin.orgfrontiersin.org While many organisms rely on specific pyrophosphorylases, such as UDP-glucose pyrophosphorylase (UGP), some, like the protozoan parasite Leishmania, possess a USP with broad substrate specificity. researchgate.netoup.com

The Leishmania major USP is a notable example, capable of activating not only glucose-1-phosphate but also galactose-1-phosphate to form UDP-glucose and UDP-galactose, respectively. researchgate.netcore.ac.uktib.eu This activity is significant because Leishmania appears to lack a GALT homolog, meaning the USP provides a crucial UDP-glucose-independent salvage pathway for generating UDP-galactose from exogenous galactose. researchgate.netoup.com Structurally, the Leishmania USP is a monomer with a larger active site compared to more specific pyrophosphorylases, which likely accounts for its substrate promiscuity. frontiersin.orgfrontiersin.org The catalytic mechanism is an ordered Bi-Bi reaction where UTP binds first, followed by the sugar-1-phosphate, and then the products (pyrophosphate and UDP-sugar) are released. frontiersin.orgtib.eu This enzyme is vital for the parasite to synthesize its galactose-rich surface glycoconjugates, which are essential for its survival and infectivity. core.ac.uktib.eu

Glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as this compound, to a specific acceptor molecule. ontosight.aiwikipedia.org These enzymes are classified as Leloir enzymes when they use a nucleotide sugar donor. wikipedia.org They are responsible for the synthesis of the complex carbohydrate structures found on glycoproteins, glycolipids, and polysaccharides. ontosight.aiontosight.ai

Glycosyltransferases that use this compound as the donor substrate are called galactosyltransferases. sigmaaldrich.com They are critical for building a vast array of biologically important glycans. ontosight.ai For instance, β-1,4-galactosyltransferase 1 (B4GALT1) transfers galactose from this compound to N-acetylglucosamine (GlcNAc) residues on growing carbohydrate chains of glycoproteins. ontosight.ai The human ABO blood group system is determined by specific glycosyltransferases; the B allele encodes a galactosyltransferase that adds a galactose residue to the H antigen. wikipedia.org Mammals utilize a select group of nine sugar nucleotide donors for these reactions, with this compound being one of the most common. wikipedia.orgcazypedia.org The reaction catalyzed by these enzymes results in the formation of a glycosidic bond, with the release of UDP. sigmaaldrich.com

Enzyme ExampleAcceptor SubstrateFunction/Resulting StructureReference
β-1,4-Galactosyltransferase (β4GalT)N-acetyl-D-glucosamine (GlcNAc)Synthesizes β-LacNAc structures on N-glycans. ontosight.aisigmaaldrich.com
α-1,3-GalactosyltransferaseTerminal β-linked galactoseSynthesizes the α-Gal epitope. sigmaaldrich.com
Blood Group B GlycosyltransferaseH antigenAdds α-D-galactose to produce the B antigen. wikipedia.org
CsUGT78A15 (from Camellia sinensis)Flavonols (e.g., quercetin)Catalyzes the 3-O-galactosylation of flavonols. nih.gov

Role of Udp D Galactose in Glycoconjugate Biosynthesis

Glycolipid Biosynthesis

Glycolipids are lipids with attached carbohydrate moieties that are vital components of cell membranes and play roles in cell recognition and signaling. nih.gov UDP-D-galactose is the essential galactose donor for the synthesis of a major class of these molecules, the galactosphingolipids.

The biosynthesis of galactosylceramide (GalCer), a fundamental glycosphingolipid, occurs in the endoplasmic reticulum. nih.govcellular-protein-chemistry.nl The reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8. cellular-protein-chemistry.nlnih.gov This enzyme facilitates the transfer of a galactose unit from this compound to the C-1 hydroxyl group of a ceramide molecule. nih.govresearchgate.net

GalCer serves as a precursor for a limited number of other important glycosphingolipids. It can be sulfated to form 3-sulfo-GalCer (sulfatide) or sialylated to produce GM4, a type of ganglioside. nih.gov Unlike glucosylceramide, which is the precursor for hundreds of different complex glycosphingolipids, the biosynthetic pathway starting from GalCer is much less extensive. nih.gov

Key Enzymes Utilizing this compound in Glycoconjugate Synthesis
EnzymePathwaySubstrate(s)Product
β-1,4-GalactosyltransferasesN-GlycosylationThis compound, N-acetylglucosamine-terminated N-glycanGalactosylated N-glycan
Core 1 β1-3 galactosyltransferase (T-synthase)O-GlycosylationThis compound, GalNAc-protein (Tn antigen)Galβ1-3GalNAc-protein (Core 1)
UDP-galactose:ceramide galactosyltransferase (CGT/UGT8)Glycolipid BiosynthesisThis compound, CeramideGalactosylceramide (GalCer)

Galactosylceramide and its sulfated derivative, sulfatide, are the most abundant glycosphingolipids in the myelin sheath, the multilayered membrane that insulates axons in the vertebrate nervous system. cellular-protein-chemistry.nljneurosci.org The synthesis of these lipids, which is dependent on the CGT enzyme and the availability of this compound, is critical for the proper formation, function, and stability of myelin. nih.govcellular-protein-chemistry.nl

Studies on mice lacking the CGT gene have demonstrated the essential role of these galactolipids. These mice are unable to synthesize GalCer and sulfatide and exhibit severe neurological defects, including tremors and paralysis. jneurosci.org Electrophysiological studies revealed significant deficits in nerve conduction. jneurosci.org Furthermore, the structure of the nodes of Ranvier, specialized gaps in the myelin sheath crucial for rapid nerve impulse conduction, is disrupted in these animals, highlighting the importance of myelin galactolipids in organizing and maintaining axo-glial interactions. jneurosci.org

Compound and Protein Name Reference Table

NameAbbreviation / SynonymDescription
Uridine (B1682114) diphosphate (B83284) D-galactoseThis compound, UDP-GalAn activated sugar nucleotide that serves as a galactose donor.
Uridine diphosphate D-glucoseUDP-D-glucose, UDP-GlcA sugar nucleotide and precursor for this compound.
Uridine diphosphate N-acetylgalactosamineUDP-GalNAcA sugar nucleotide that donates GalNAc in O-glycosylation.
Uridine diphosphate N-acetylglucosamineUDP-GlcNAcA sugar nucleotide involved in N- and O-glycan synthesis.
UDP-glucose 4-epimeraseGALEEnzyme that interconverts UDP-glucose and UDP-galactose.
GalactosyltransferaseGalTA class of enzymes that transfers galactose from this compound.
N-acetylglucosamineGlcNAcA monosaccharide derivative of glucose.
N-acetylgalactosamineGalNAcA monosaccharide derivative of galactose.
Immunoglobulin GIgGA type of antibody protein that can be glycosylated.
Polypeptide GalNAc-transferaseGalNAc-TEnzyme that initiates mucin-type O-glycosylation.
Core 1 β1-3 galactosyltransferaseT-synthaseEnzyme that forms the Core 1 O-glycan structure.
GalactosylceramideGalCerA major glycosphingolipid in myelin.
UDP-galactose:ceramide galactosyltransferaseCGT, UGT8Enzyme that synthesizes galactosylceramide.
Ceramide-A lipid molecule, the backbone of sphingolipids.
Sulfatide3-sulfo-GalCerA sulfated derivative of galactosylceramide found in myelin.
GM4-A type of ganglioside derived from galactosylceramide.
GlucosylceramideGlcCerAn isomer of GalCer and precursor to many complex glycolipids.

Synthesis of Galactosylceramides and Other Glycosphingolipids

Proteoglycan Synthesis

Uridine diphosphate D-galactose (this compound) is an essential activated sugar donor for the biosynthesis of proteoglycans, complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. openbiochemistryjournal.compnas.org Its primary role is in the formation of the GAG chains, which are long, unbranched polysaccharides.

Contribution to Glycosaminoglycan Chains

The synthesis of most GAG chains, including chondroitin (B13769445) sulfate (B86663) (CS), dermatan sulfate (DS), and heparan sulfate (HS), is initiated on a core protein with the formation of a specific tetrasaccharide linker region: GlcA-β1,3-Gal-β1,3-Gal-β1,4-Xyl-β1-O-Ser. openbiochemistryjournal.comfrontiersin.org this compound is the direct precursor for two of the galactose residues in this crucial linker structure. openbiochemistryjournal.comnih.gov

The assembly of this linker region is a stepwise process catalyzed by specific glycosyltransferases in the Golgi apparatus. nih.govnih.gov Following the initial attachment of xylose to a serine residue on the core protein, two consecutive galactose transfer reactions occur. openbiochemistryjournal.comfrontiersin.org

First Galactose Transfer: The enzyme β-1,4-galactosyltransferase I (GalT-I), also known as β4GalT7, transfers a galactose molecule from this compound to the xylose residue. nih.govnih.gov

Second Galactose Transfer: Subsequently, β-1,3-galactosyltransferase II (GalT-II) adds a second galactose residue, also from a this compound donor, to the first galactose. openbiochemistryjournal.com

The completion of this tetrasaccharide linker with the addition of a glucuronic acid (GlcA) residue marks a critical branch point, determining which type of GAG chain will be synthesized. openbiochemistryjournal.compnas.org The availability of this compound within the Golgi lumen is a critical factor for the successful synthesis of these GAG chains. mdpi.combiologists.com A deficiency in the transport of this compound into the Golgi can lead to dramatically reduced synthesis of certain GAGs like keratan (B14152107) sulfate, which incorporates galactose directly into its repeating disaccharide units. mdpi.combiologists.com

Oligosaccharide and Polysaccharide Synthesis

This compound is a central molecule in the synthesis of a vast array of oligosaccharides and polysaccharides across different domains of life, including mammals, bacteria, and plants. sigmaaldrich.com It functions as an activated galactose donor, enabling galactosyltransferases to incorporate galactose into growing glycan chains. mdpi.com

Human Milk Oligosaccharide (HMO) Biosynthesis

Human milk oligosaccharides (HMOs) are a complex and abundant group of sugars in human milk, built from five basic monosaccharides: D-glucose, D-galactose, N-acetylglucosamine (GlcNAc), L-fucose, and N-acetylneuraminic acid. mdpi.com The biosynthesis of virtually all HMOs begins with lactose (B1674315) (Gal-β1,4-Glc), the synthesis of which is fundamentally dependent on this compound. frontiersin.orgresearchgate.net

Bacterial Cell Wall Components (e.g., Lipopolysaccharides (LPS), Extracellular Polysaccharides (EPS), Capsular Polysaccharides (CPS))

In bacteria, this compound is a crucial precursor for the synthesis of various cell surface polysaccharides that are essential for survival, virulence, and interaction with the environment. These include lipopolysaccharides (LPS), extracellular polysaccharides (EPS), and capsular polysaccharides (CPS). scirp.orgcsic.es

Lipopolysaccharides (LPS): LPS is a major component of the outer membrane of most Gram-negative bacteria and acts as a potent endotoxin. scirp.org this compound serves as the donor for galactosyl residues in both the core oligosaccharide and the O-antigen side chains of LPS in many bacterial species, such as Salmonella typhimurium and Klebsiella pneumoniae. asm.orguniprot.orguniprot.org The enzyme UDP-galactose 4-epimerase (GalE), which produces this compound, is critical for LPS biosynthesis. scirp.org

Extracellular Polysaccharides (EPS): EPS are secreted by bacteria to form biofilms, which provide protection against environmental stresses and antibiotics. asm.org In Bacillus subtilis, this compound is a required nucleotide sugar substrate for the biosynthesis of the EPS matrix. asm.org Similarly, in lactic acid bacteria like Lactococcus lactis, the synthesis of EPS precursors, and consequently the final polymer, is dependent on the availability of this compound. wur.nl Disruption of the gene (galE) responsible for this compound synthesis can abolish EPS production. wur.nl

Capsular Polysaccharides (CPS): The capsule is a protective outer layer in many pathogenic bacteria, helping them evade the host immune system. nih.gov The biosynthesis of capsular polysaccharides in numerous bacteria, including Streptococcus pneumoniae and Acetobacter tropicalis, requires this compound as a building block. frontiersin.orgtandfonline.com In S. pneumoniae serotype 4, a limited supply of this compound, resulting from impaired polyamine synthesis, leads to a loss of the capsule. frontiersin.org In some bacteria, bifunctional epimerases can use this compound to synthesize other necessary precursors, such as UDP-N-acetylgalactosamine (UDP-GalNAc), for CPS assembly. mdpi.com

The central role of this compound in synthesizing these vital surface structures makes the enzymes in its metabolic pathway potential targets for new antimicrobial drugs. scirp.orgcsic.es

Table 1: Role of this compound in Bacterial Polysaccharide Synthesis

PolysaccharideBacterial ExamplesRole of this compoundKey FindingsCitations
Lipopolysaccharide (LPS) Salmonella typhimurium, Aeromonas hydrophila, Yersinia pestisDonor of galactose for the core oligosaccharide and O-antigen.Essential for the structural integrity of the outer membrane and virulence. The enzyme GalE is a key part of the synthesis pathway. scirp.orgasm.orguniprot.org
Extracellular Polysaccharide (EPS) Bacillus subtilis, Lactococcus lactis, Burkholderia speciesRequired nucleotide sugar substrate for the synthesis of the biofilm matrix.EPS production can serve as a shunt for excess this compound. Disruption of this compound synthesis abolishes EPS production. asm.orgwur.nlfrontiersin.org
Capsular Polysaccharide (CPS) Streptococcus pneumoniae, Acetobacter tropicalis, Clostridium perfringensPrecursor for the repeating units of the protective capsule.Availability of this compound is directly linked to capsule expression and bacterial virulence. frontiersin.orgtandfonline.commdpi.com

Plant Cell Wall Polysaccharides (e.g., Pectins, Xyloglucans, Arabinogalactans)

This compound is a key substrate for the synthesis of major non-cellulosic polysaccharides in the plant cell wall, which are critical for plant growth, development, and morphology. nih.govfrontiersin.org The biosynthesis of these polymers occurs in the Golgi apparatus, where galactosyltransferases use this compound transported from the cytosol. researchgate.netcore.ac.uk

Pectins: Pectins are a family of complex polysaccharides, and some types contain significant amounts of galactose. Specifically, the side chains of rhamnogalacturonan-I (RG-I), a major pectic component, are often rich in β-1,4-galactan. oup.combiorxiv.org The synthesis of these galactan chains is catalyzed by galactan synthases (GALS) which use this compound as the sugar donor. oup.com The availability of this compound, controlled by enzymes like UDP-glucose 4-epimerase (UGE), can be a limiting factor for pectic galactan synthesis. oup.combiorxiv.org

Xyloglucans: Xyloglucan (B1166014) is the most abundant hemicellulose in the primary cell walls of dicots. It has a cellulose-like glucan backbone decorated with xylosyl residues, which can be further substituted with galactose. nih.govfrontiersin.org The galactosylation of xyloglucan is carried out by specific xyloglucan galactosyltransferases. frontiersin.org Genetic studies in Arabidopsis thaliana have shown that specific isoforms of UGE are required to provide the this compound necessary for the proper galactosylation of xyloglucan. nih.govresearchgate.net A defect in this process leads to altered cell wall structure and affects root development. frontiersin.org

Arabinogalactans: Arabinogalactans are found as side chains of arabinogalactan-proteins (AGPs), which are highly glycosylated proteins implicated in various signaling and developmental processes. nih.govfrontiersin.org The galactose in these extensive carbohydrate chains is derived from this compound. researchgate.netnih.gov The initial step of glycosylation often involves the transfer of a galactose residue from this compound to a hydroxyproline (B1673980) residue on the protein backbone, a reaction catalyzed by a hydroxyproline O-galactosyltransferase (HGT). nih.gov Subsequent elongation of the galactan backbone also utilizes this compound. nih.gov

Table 2: Role of this compound in Plant Cell Wall Polysaccharide Synthesis

PolysaccharidePlant ExampleRole of this compoundKey FindingsCitations
Pectins (Galactans) Arabidopsis thalianaDonor for the synthesis of β-1,4-galactan side chains of rhamnogalacturonan-I.Galactan synthase (GALS) enzymes catalyze the transfer of galactose. This compound levels, regulated by UGEs, can limit synthesis. oup.combiorxiv.org
Xyloglucans Arabidopsis thalianaDonor for the addition of galactose residues to the xylosyl side chains.Specific UGE isoforms are required to supply this compound for xyloglucan galactosylation, which is crucial for root cell expansion. nih.govresearchgate.netfrontiersin.orgfrontiersin.org
Arabinogalactans (on AGPs) Arabidopsis thalianaDonor for the initial galactose residue attached to hydroxyproline and for the elongation of the galactan backbone of AGPs.Substrate channeling from specific UGE isoforms to AGP synthesis has been proposed. HGT enzymes initiate the galactosylation. nih.govcore.ac.uknih.gov

Cellular and Subcellular Dynamics of Udp D Galactose

Intracellular Pool Regulation and Homeostasis

The maintenance of a stable intracellular pool of Uridine (B1682114) Diphosphate-D-galactose (UDP-D-galactose) is critical for cellular function, as this nucleotide sugar is a key precursor for the glycosylation of proteins and lipids. The concentration of this compound is tightly regulated through a balance of its synthesis, degradation, and transport. Disruptions in this homeostasis can lead to cellular stress and have been implicated in various diseases. pnas.orgnih.gov

The primary route for this compound synthesis is the Leloir pathway. wikipedia.orgnih.gov In this pathway, galactose is first phosphorylated to galactose-1-phosphate by galactokinase. mdpi.com Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding this compound and glucose-1-phosphate. wikipedia.orgmdpi.com An alternative de novo synthesis pathway involves the epimerization of UDP-glucose to this compound by the enzyme UDP-glucose 4-epimerase (GALE). uniprot.orgresearchgate.net This reaction is reversible, allowing the interconversion between the two nucleotide sugars to meet cellular demands. uniprot.orgoup.com

The regulation of these synthetic pathways is complex and involves feedback mechanisms. For instance, the accumulation of this compound can signal changes in gene expression to restore balance to the metabolite pool. pnas.org In Escherichia coli, the accumulation of this compound due to a deficiency in the GALE enzyme leads to a depletion of UTP, causing cellular stress and growth arrest. pnas.org This highlights the importance of maintaining equilibrium in the nucleotide sugar pools.

Furthermore, the availability of precursors such as UTP and glucose-1-phosphate, which are central to cellular metabolism, directly impacts this compound synthesis. mdpi.comresearchgate.net In some organisms, the regulation of the Leloir pathway genes is controlled at the transcriptional level, responding to the presence of galactose. nih.gov The interplay between these synthetic and regulatory mechanisms ensures that the cellular concentration of this compound is maintained within a narrow range, safeguarding the fidelity of glycosylation processes.

Nucleotide Sugar Transport Mechanisms

Golgi-Localized this compound Transporters

The transport of this compound from its site of synthesis in the cytosol into the lumen of the Golgi apparatus is a crucial step for the galactosylation of macromolecules. researchgate.netnih.gov This process is mediated by specific nucleotide sugar transporters (NSTs) embedded in the Golgi membrane. researchgate.netaacrjournals.org These transporters function as antiporters, typically exchanging this compound for UMP. uniprot.orgnih.gov

In humans, the primary this compound transporter is known as SLC35A2. nih.govuniprot.org This protein is responsible for supplying this compound for a wide range of glycosylation reactions, including the synthesis of glycoproteins, proteoglycans, and glycolipids. researchgate.netaacrjournals.org Mutations in the gene encoding SLC35A2 can lead to congenital disorders of glycosylation, characterized by under-glycosylated proteins and a variety of clinical symptoms. uniprot.org The transporter is not strictly specific for this compound and can also transport other nucleotide sugars, such as UDP-N-acetylgalactosamine (UDP-GalNAc). uniprot.org

In the plant Arabidopsis thaliana, a family of UDP-rhamnose/UDP-galactose transporters (URGTs) has been identified. pnas.org These transporters are localized to the Golgi apparatus and are involved in providing substrates for the biosynthesis of cell wall polysaccharides. pnas.org Studies on these transporters have revealed that while they can transport both UDP-rhamnose and this compound in vitro, they appear to have more specific functions in vivo, suggesting a channeling of substrates to particular glycosyltransferases. pnas.org The efficiency of these transporters can be rate-limiting for the synthesis of certain galactosylated molecules. researchgate.net

TransporterOrganismSubstrate(s)Cellular LocationFunction
SLC35A2 Homo sapiensThis compound, UDP-GalNAcGolgi apparatus, Endoplasmic ReticulumGlycosylation of proteins and lipids
URGT1-6 Arabidopsis thalianaUDP-rhamnose, this compoundGolgi apparatusCell wall polysaccharide biosynthesis

Substrate Channeling Mechanisms in Specific Organisms/Pathways

Substrate channeling is a metabolic mechanism where intermediates in a pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool. This process can increase the efficiency of a metabolic pathway and allow for specific regulation. There is growing evidence for substrate channeling involving this compound in various organisms.

In Arabidopsis thaliana, genetic studies have provided evidence for the channeling of this compound from specific cytosolic UDP-D-glucose 4-epimerase (UGE) isoforms to the biosynthesis of different cell wall polymers. nih.govoeaw.ac.at The RHD1/UGE4 isoform, for example, is specifically required for the galactosylation of xyloglucan (B1166014) and type II arabinogalactan (B145846). uniprot.orgnih.gov This suggests that the this compound produced by this specific epimerase is preferentially used for these particular polysaccharide syntheses, indicating a compartmentalization of the galactose flux. nih.govresearchgate.net This channeling may be achieved through the formation of protein complexes between the UGE isoforms and specific galactosyltransferases or transporters in the Golgi. oup.compnas.org

Another example of channeling involves the this compound transporter (UGT) and the UDP-galactose:ceramide galactosyltransferase (CGT) in mammalian cells. nih.govnih.gov CGT is located in the endoplasmic reticulum (ER) and is responsible for the synthesis of galactosylceramide. nih.govnih.gov While UGT is primarily localized to the Golgi, a fraction of it can be found in the ER, where it forms a complex with CGT. nih.govnih.gov This association is thought to ensure a direct supply of this compound from the cytosol into the ER lumen specifically for ceramide galactosylation, bypassing the Golgi. nih.govnih.gov This mechanism highlights how protein-protein interactions can direct the flow of nucleotide sugars to specific subcellular compartments and metabolic pathways.

Pathway/OrganismKey Proteins InvolvedChanneled SubstrateProposed Mechanism
Cell Wall Biosynthesis in Arabidopsis thaliana UGE4 (UDP-D-glucose 4-epimerase), GalactosyltransferasesThis compoundCompartmentalization of UGE isoforms, potentially forming complexes with specific glycosyltransferases to direct this compound to the synthesis of particular cell wall polymers.
Galactosylceramide Synthesis in Mammalian Cells UGT (this compound transporter), CGT (Ceramide galactosyltransferase)This compoundFormation of a protein complex between UGT and CGT in the endoplasmic reticulum, ensuring a dedicated supply of this compound for ceramide galactosylation.

Regulation of Udp D Galactose Metabolism and Flux

Transcriptional and Translational Control of Related Enzymes

The expression of genes encoding the enzymes of the Leloir pathway, which governs the conversion of galactose to UDP-D-galactose, is tightly regulated at both the transcriptional and translational levels. This ensures that the production of this compound is aligned with the cell's metabolic needs.

In the bacterium Escherichia coli, the genes for galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose 4-epimerase (GalE) are part of the gal operon. nih.govasm.org The expression of this operon is controlled by the Gal repressor (GalR) and the Gal isorepressor (GalS), which bind to operator regions in the absence of D-galactose, thereby inhibiting transcription. nih.gov The presence of D-galactose, in either its α or β anomeric form, leads to the inactivation of these repressors, allowing for the transcription of the gal genes. nih.govasm.org Additionally, a small regulatory RNA, Spot42, can modulate the expression of the gal operon by blocking the translation of GalK without affecting GalE and GalT. asm.org This discoordinated expression allows for the synthesis of this compound for biosynthetic purposes even when galactose is not being catabolized for energy. nih.govasm.org

In humans, the expression of the galactose-1-phosphate uridylyltransferase (GALT) gene is influenced by various factors. The transcription factor FOXO3 has been identified as a controller of GALT expression. wikipedia.org Studies on the human hepatoblastoma cell line HepG2 have shown that while the amount of GALT mRNA decreases in cells grown in galactose, the specific activity of the GALT enzyme increases, suggesting a post-transcriptional level of control. nih.gov Deletions in the 5' upstream promoter region of the GALT gene have also been shown to reduce promoter efficiency, indicating the importance of this region in regulating gene expression. fnbrno.cz

The expression of UDP-galactose 4-epimerase (GALE), the enzyme that interconverts this compound and UDP-D-glucose, is also subject to complex regulation. In mammals, hepatic GALE expression is suppressed during fasting and increases after refeeding. nih.gov The endoplasmic reticulum stress effector, spliced X-box binding protein 1 (Xbp1s), has been shown to regulate GALE expression in the liver. nih.gov Furthermore, microRNAs, such as miR-let-7i-5p, have been found to directly inhibit GALE expression in glioblastoma cells. dovepress.com In the yeast Cryptococcus neoformans, the expression of one of the two UGE genes, UGE2, is strongly induced by galactose, while the expression of UGE1 is not affected by the carbon source. asm.org

During lactation in humans, the genes responsible for converting glucose to this compound, including those for galactokinase 2 (GALK2), UDP-glucose pyrophosphorylase 2 (UGP2), and phosphoglucomutase (PGM), are significantly upregulated. physiology.orgnih.gov The expression of UGP2 and the Golgi this compound transporter (SLC35A2) has been shown to be influenced by the hormone prolactin via the STAT5 signaling pathway, highlighting the hormonal regulation of this compound availability for lactose (B1674315) synthesis. physiology.org

In plants like Arabidopsis thaliana, which possess multiple isoforms of UDP-glucose 4-epimerase (UGE), the expression of these isoforms is differentially regulated, suggesting specialized roles in development and in response to stress. oup.comboku.ac.at For instance, some UGE isoforms are co-regulated with carbohydrate biosynthetic enzymes, while others are co-regulated with catabolic enzymes. oup.com This transcriptional control is believed to be a primary mechanism for regulating the flux of this compound into various biosynthetic pathways. nih.gov

Allosteric Regulation and Feedback Inhibition

Beyond transcriptional and translational control, the activity of enzymes in the this compound metabolic pathway is finely tuned by allosteric regulation and feedback inhibition. These mechanisms allow for rapid adjustments to the metabolic flux in response to changing cellular concentrations of substrates and products.

A notable example of allosteric regulation is observed in UDP-glucose 4-epimerase (GALE). In the yeast Saccharomyces fragilis, the enzyme exhibits classical hyperbolic kinetics with this compound as the substrate. However, when UDP-D-glucose is the substrate, the enzyme displays distinct allosteric behavior. nih.gov This allostery results in a significantly reduced rate of establishing equilibrium at low UDP-D-glucose concentrations. nih.gov The enzyme is strongly activated by glucose 6-phosphate when UDP-D-glucose levels are low, suggesting a regulatory role in controlling the flux of galactose metabolism. nih.gov

The activity of galactokinase (GALK), the first enzyme in the Leloir pathway, can also be subject to regulation. While not a classic allosteric enzyme, its activity is dependent on the availability of its substrates, α-D-galactose and ATP. creative-enzymes.com Small molecule inhibitors of human GALK have been developed, some of which are ATP-competitive, while others bind to allosteric sites, inducing conformational changes that affect substrate binding and catalysis. acs.org

The activity of galactose-1-phosphate uridylyltransferase (GALT) is also regulated. GALT modulators, which can be activators or inhibitors, are being explored for therapeutic purposes. patsnap.com These molecules can bind to the enzyme's active site or allosteric sites to either enhance or inhibit its catalytic activity. patsnap.com The accumulation of galactose-1-phosphate, the substrate for GALT, in galactosemia can lead to a deficit in UDP-hexoses, highlighting the critical role of this enzyme in maintaining the UDP-sugar pool. oup.com

Metabolic Interplay with Other Sugar Nucleotide Pathways

The metabolism of this compound is intricately connected with other sugar nucleotide pathways, forming a complex network of interconverting activated sugars. This interplay is essential for providing the diverse range of precursors required for the synthesis of glycoproteins, glycolipids, and cell wall polysaccharides. ontosight.aioup.comnih.gov

The central hub of this network is UDP-D-glucose, which is not only the precursor for this compound via the action of UDP-glucose 4-epimerase (GALE) but also for other important nucleotide sugars like UDP-D-glucuronic acid, UDP-L-rhamnose, and UDP-D-xylose. oup.comnih.gov The reversible nature of the GALE-catalyzed reaction allows for the interconversion of UDP-D-glucose and this compound, thereby connecting the metabolic fates of glucose and galactose. ontosight.aiwikipedia.org

In mammals, GALE is a bifunctional enzyme, also catalyzing the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). nih.govdovepress.comwikipedia.org This links the metabolism of this compound to the hexosamine pathway, which is crucial for the synthesis of glycoproteins and other glycoconjugates. mdpi.com A deficiency in GALE can lead to an imbalance in nucleotide sugar content, affecting the biosynthesis of both glycoproteins and glycolipids. ashpublications.org

The synthesis of this compound itself requires UDP-D-glucose as a uridyl donor in the reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT). mdpi.com Therefore, the availability of UDP-D-glucose, which is primarily synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP), is a critical factor regulating the flux through the Leloir pathway. mdpi.com A deficiency in UGP can lead to reduced levels of both UDP-D-glucose and this compound, impairing glycoconjugate biosynthesis. mdpi.com

In plants, the nucleotide sugar interconversion network is particularly complex, with many of the enzymes existing as multiple isoforms localized in different cellular compartments, such as the cytosol and the Golgi apparatus. oup.com This compartmentalization is thought to play a role in regulating the flux of specific nucleotide sugars to different biosynthetic pathways. oup.comoup.com For example, it has been speculated that the biosynthesis of certain cell wall polymers might be regulated by the channeling of this compound from specific UGE isoforms to Golgi-localized glycosyltransferases. oup.com

Impact of Environmental Factors on this compound Levels

The intracellular concentration of this compound is not static but can be influenced by a variety of environmental factors. These factors can modulate the activity and expression of the enzymes involved in this compound metabolism, thereby altering its availability for biosynthetic processes.

One of the most significant environmental factors is the availability of different carbon sources. In many organisms, the presence of galactose in the growth medium induces the expression of the genes of the Leloir pathway, leading to an increase in the capacity to synthesize this compound. asm.orgoup.com Conversely, the presence of glucose often leads to the repression of these genes. oup.com In human hepatoblastoma HepG2 cells, growing the cells in a galactose medium resulted in a higher Vmax for GALT compared to cells grown in a glucose medium, suggesting an adaptation to the available sugar. nih.gov

Temperature can also affect this compound metabolism. In the pathogenic yeast Cryptococcus neoformans, the deletion of the UGE1 gene results in a thermosensitive phenotype that can be bypassed by the addition of galactose to the medium. asm.org This suggests that at higher temperatures, the requirement for this compound or the ability to synthesize it is altered. The localization of UGE proteins in this organism has also been shown to be temperature-dependent. asm.org In Arabidopsis thaliana, the optimal temperature for UDP-glucose 4-epimerase activity is around 30 degrees Celsius. uniprot.org

Ionic stress is another environmental factor that can impact this compound levels. The activity of UDP-glucose 4-epimerase from Arabidopsis thaliana is inhibited by the presence of sodium chloride (NaCl). uniprot.org This suggests that under conditions of salt stress, the ability of the plant to interconvert UDP-D-glucose and this compound may be compromised, potentially affecting cell wall biosynthesis and other processes that require galactosylated molecules.

The pH of the cellular environment also plays a role. The optimal pH for UDP-glucose 4-epimerase activity in Arabidopsis thaliana is in the range of 7.0 to 9.0. uniprot.org Deviations from this optimal pH range could lead to a decrease in enzyme activity and, consequently, a change in the equilibrium between UDP-D-glucose and this compound.

Molecular Mechanisms of Disorders Associated with Udp D Galactose Metabolism

Galactosemia Type III (UDP-Galactose 4-Epimerase Deficiency)

Galactosemia Type III, also known as UDP-galactose 4-epimerase (GALE) deficiency, is an autosomal recessive disorder caused by mutations in the GALE gene. wikipedia.orgnih.gov This enzyme plays a pivotal role in the final step of the Leloir pathway, catalyzing the reversible interconversion of UDP-galactose to UDP-glucose. plos.orgnih.gov GALE is unique among the Leloir pathway enzymes in that it also catalyzes the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). plos.orgvirginia.edu The clinical presentation of GALE deficiency is heterogeneous, ranging from a benign, peripheral form affecting only red blood cells to a severe, generalized form with systemic complications. nih.govgalactosemia.org

Mutations in the GALE gene, located on chromosome 1p36, are the genetic basis of Galactosemia Type III. nih.govresearchgate.net Over 20 different mutations have been identified, the majority of which are missense mutations that result in single amino acid substitutions. medlineplus.gov These mutations can lead to a reduction in the enzyme's catalytic efficiency (kcat), an increase in its proteolytic sensitivity, or both, ultimately impairing its function. researchgate.netnih.gov The severity of the disease often correlates with the nature of the mutation and its impact on GALE protein structure and function. nih.gov

Table 1: Examples of GALE Gene Mutations and their Clinical Significance

MutationClinical FormEffect on Enzyme
p.Val94Met (V94M)Generalized (Severe)Significantly reduced catalytic rate. nih.govvirginia.edu
p.Lys257ArgPeripheral (Mild)Reduced enzyme activity, primarily in red blood cells. nih.gov
p.Gly319GluPeripheral (Mild)Reduced enzyme activity, primarily in red blood cells. nih.gov
c.280G>A (p.Val94Met)Generalized (Severe)Associated with severe clinical outcomes. nih.gov

The primary function of GALE is to maintain the cellular balance between UDP-glucose and UDP-galactose. plos.orgresearchgate.net In a healthy state, this equilibrium ensures a steady supply of UDP-galactose for glycosylation reactions and allows for the conversion of excess UDP-galactose to UDP-glucose for entry into glycolysis. When GALE is dysfunctional, this balance is disrupted. The impaired conversion of UDP-galactose to UDP-glucose leads to an accumulation of UDP-galactose and a potential depletion of UDP-glucose, especially when dietary galactose is consumed. nih.gov

This imbalance in the UDP-hexose pool is a key factor in the pathophysiology of GALE deficiency. nih.gov The altered ratios of these sugar nucleotides can directly impact the synthesis of glycoproteins and glycolipids. nih.gov

A major consequence of GALE deficiency is the accumulation of galactose-1-phosphate (Gal-1-P), particularly in the severe, generalized form of the disease. While the primary block is at the epimerase step, the buildup of UDP-galactose can, through mass action, lead to an increase in its precursor, Gal-1-P. The accumulation of Gal-1-P is considered a key toxic event in galactosemias. biologists.com

The precise mechanisms of Gal-1-P toxicity are still under investigation, but several hypotheses have been proposed. One theory suggests that high levels of Gal-1-P can interfere with other enzymatic pathways. For example, it has been shown to inhibit phosphoglucomutase, an enzyme involved in both glycolysis and glycogenesis. wikipedia.org Another proposed mechanism involves the depletion of intracellular phosphate (B84403) stores as it becomes sequestered in Gal-1-P, potentially impacting ATP synthesis. wikipedia.org Furthermore, Gal-1-P has been suggested to function as an alternative substrate for inositol (B14025) monophosphatases, potentially leading to a decrease in free inositol and disrupting cellular signaling pathways that rely on inositol phosphates. biologists.com

UDP-D-galactose is an essential sugar donor for the glycosylation of proteins and lipids, a process critical for their proper function and localization. researchgate.net In GALE deficiency, the disturbed equilibrium of UDP-sugars, particularly the potential for reduced availability of UDP-galactose under certain metabolic conditions, can lead to aberrant glycosylation. researchgate.netresearchgate.net

This hypoglycosylation can affect a wide range of proteins, leading to a variety of clinical manifestations. For example, abnormal glycosylation of glycoproteins involved in platelet production and function has been linked to thrombocytopenia in some individuals with GALE mutations. csic.esashpublications.org Similarly, defects in the glycosylation of proteins in the brain may contribute to the neurological complications observed in severe GALE deficiency. researchgate.net The altered glycosylation profiles can be detected through the analysis of specific biomarkers, such as serum transferrin isoforms. oup.com

Molecular Consequences of Metabolite Accumulation (e.g., Galactose-1-phosphate toxicity)

Galactosemia Type I (Galactose-1-Phosphate Uridylyltransferase Deficiency)

Classic Galactosemia, or Type I, is the most common and severe form of galactosemia, resulting from a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). wikipedia.org This enzyme catalyzes the second step in the Leloir pathway, the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. liberty.edu

In individuals with GALT deficiency, the primary route for the production of this compound from dietary galactose is blocked. oup.comliberty.edu This leads to a profound accumulation of galactose-1-phosphate. wikipedia.org While a deficiency in UDP-galactose production from this pathway is a direct consequence, the cell has alternative, albeit less efficient, means of synthesizing this crucial sugar nucleotide. One such pathway involves the enzyme UDP-galactose pyrophosphorylase (UGP), which can convert galactose-1-phosphate to UDP-galactose. liberty.edu However, this alternative route is generally insufficient to compensate for the block in the Leloir pathway, especially in the presence of a high galactose load.

Studies in GALT-deficient cells have shown that not only is UDP-galactose production diminished, but the levels of UDP-glucose are also significantly reduced, sometimes to as low as 25% of normal levels. liberty.edu This combined deficit in UDP-hexoses is thought to be a major contributor to the long-term complications of classic galactosemia, as it impairs the synthesis of essential glycoconjugates. researchgate.netliberty.edu The restoration of GALT activity in these cells has been shown to normalize the levels of both UDP-galactose and UDP-glucose, highlighting the central role of GALT in maintaining the cellular pool of these activated sugars. liberty.edu

Implications for Glycoconjugate Biosynthesis

Disorders in the metabolic pathways of this compound have profound consequences for the biosynthesis of glycoconjugates, which are essential macromolecules such as glycoproteins and glycolipids. ontosight.ai this compound serves as the primary donor of galactose units for these molecules, a process catalyzed by enzymes known as glycosyltransferases. ontosight.aiontosight.ai Consequently, any disruption in the synthesis or availability of this compound directly impairs the proper assembly and function of numerous glycoconjugates, leading to a class of diseases known as congenital disorders of glycosylation. ontosight.aiontosight.ai

In classic galactosemia (Type I), which results from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), the reduced production of this compound from galactose-1-phosphate is a central pathogenic factor. liberty.edu The scarcity of this crucial sugar donor leads to defects in glycosylation. liberty.edu Research has shown that in GALT-deficient cells, the N-linked glycans of serum proteins like transferrin are truncated, often terminating prematurely with N-acetylglucosamine instead of the complete galactose-containing structure. liberty.edu This altered glycosylation pattern is considered a significant contributor to the clinical symptoms of the disease. liberty.edu

Similarly, in epimerase deficiency galactosemia (Type III), caused by mutations in UDP-galactose 4'-epimerase (GALE), the ability to produce this compound from UDP-D-glucose is compromised. biologists.comosu.edu This directly impacts the cellular pools of this compound and, due to GALE's dual function in humans, also affects the balance of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). vanderbilt.eduplos.org Studies using human cells with GALE deletion have demonstrated dramatic changes in the cell surface glycome. biorxiv.org These cells exhibit significantly reduced levels of galactose, N-acetylgalactosamine, and sialic acid in their cell-surface glycans, affecting both N-linked and O-linked glycoproteins. biorxiv.org Specific proteins, including certain integrins and the Fas death receptor, show hypoglycosylation, which can lead to functional consequences like increased sensitivity to apoptosis. biorxiv.org The disruption of UDP-sugar pools is a key mechanism underlying the cellular dysfunction in these disorders. liberty.eduosu.edu

Table 1: Effects of this compound Metabolism Disorders on Glycoconjugate Biosynthesis

Disorder Deficient Enzyme Primary Metabolic Defect Impact on Glycoconjugates Specific Examples
Galactosemia Type I Galactose-1-phosphate uridylyltransferase (GALT) Impaired conversion of galactose-1-phosphate to this compound. liberty.edu Leads to a deficiency of this compound, causing incomplete glycan synthesis. liberty.edu Truncated N-linked glycans on serum transferrin, ending with N-acetylglucosamine. liberty.edu
Galactosemia Type III UDP-galactose 4'-epimerase (GALE) Impaired interconversion of UDP-D-glucose and this compound. biologists.com Reduced levels of this compound and UDP-GalNAc, leading to widespread hypoglycosylation. biorxiv.org Reduced galactose, GalNAc, and sialic acid on cell-surface glycoproteins, including integrins and the Fas death receptor. biorxiv.org

Research into Disease Models for Elucidating Mechanisms

To understand the complex molecular mechanisms underlying disorders of this compound metabolism, researchers have developed and utilized various disease models, most notably Drosophila melanogaster (the fruit fly) and bacterial systems.

Drosophila GALE Mutants

The fruit fly has proven to be an invaluable whole-animal model for studying epimerase deficiency galactosemia (Type III). biologists.comnih.gov Researchers have created Drosophila models with mutations in the Gale gene (dGALE), which is the fly equivalent of the human GALE gene. nih.gov These models have confirmed that GALE function is essential for animal development; flies completely lacking GALE die during the embryonic stage. biologists.complos.org Conditional knockdown of the gene in larvae also leads to death within a few days, highlighting its critical role. biologists.com

Key findings from Drosophila GALE mutant research include:

Metabolic Similarity: Like human patients, GALE-deficient flies accumulate high levels of galactose-1-phosphate when exposed to dietary galactose, demonstrating the model's metabolic relevance. biologists.com

Tissue-Specific Roles: Studies involving tissue-specific gene knockdown have shown that GALE expression is particularly necessary in the gut primordium and the Malpighian tubules (the fly's excretory organs) for survival. biologists.comnih.gov

Neurological Defects: Drosophila galactosemia models, including those for GALT, GALE, and UDP-glucose pyrophosphorylase (UGP) deficiencies, exhibit significant neurological and motor defects. vanderbilt.edu These include problems with coordinated movement and abnormal development of the neuromuscular junction (NMJ), such as expanded synaptic structures. vanderbilt.edu These findings strongly suggest that an imbalance in UDP-sugars is a key factor in the neurological complications seen in human galactosemia patients. vanderbilt.edu

Dissecting Enzyme Functions: The fly model has been instrumental in uncoupling the two distinct catalytic activities of GALE: the interconversion of UDP-galactose/UDP-glucose and that of UDP-GalNAc/UDP-GlcNAc. plos.org By expressing bacterial enzymes that perform only one of these functions in GALE-null flies, researchers have shown that both activities are required for survival, though they may play distinct roles during different developmental stages or in response to galactose exposure. plos.org

Bacterial Models

Bacterial models, particularly using Escherichia coli and Bacillus subtilis, have also provided crucial insights. In many bacteria, the enzymes of the Leloir pathway are highly conserved. asm.org

Escherichia coli : E. coli mutants lacking the galE gene are unable to grow in the presence of galactose and accumulate toxic levels of this compound. asm.orgtandfonline.com This accumulation is directly linked to growth inhibition and ultimately leads to cell lysis, a phenomenon where the bacterial cells rupture. tandfonline.com These models have helped establish the direct toxicity of this compound accumulation and its role in disrupting cell wall synthesis. tandfonline.com

Bacillus subtilis : Studies in B. subtilis have revealed a fascinating link between galactose metabolism and biofilm formation. asm.org Similar to E. coli, B. subtilis galE mutants are sensitive to galactose due to the toxic buildup of this compound. asm.org However, researchers discovered that this toxicity could be relieved if the bacteria were forming a biofilm. asm.org In this state, the excess this compound is shunted into the production of the exopolysaccharide (EPS) matrix that makes up the biofilm, effectively detoxifying the cell. asm.org This model demonstrates how metabolic pathways can be interconnected with complex bacterial behaviors and provides a system for studying the utilization of toxic metabolites. asm.org

Table 2: Key Findings from Disease Models for this compound Metabolism

Model Organism Gene/Enzyme Studied Key Research Findings Relevance to Human Disease
Drosophila melanogaster Gale (UDP-galactose 4'-epimerase) GALE is essential for embryonic survival. biologists.com Deficiency leads to galactose-1-phosphate accumulation. biologists.com Reveals locomotor and neuromuscular junction defects. vanderbilt.edu Allows for dissection of GALE's dual enzymatic functions. plos.org Provides a whole-animal system to study the pathophysiology of Type III galactosemia, especially its neurological aspects. vanderbilt.edu
Escherichia coli galE (UDP-galactose 4'-epimerase) Galactose exposure in galE mutants leads to toxic accumulation of this compound, growth inhibition, and cell lysis. tandfonline.com Elucidates the fundamental cellular toxicity resulting from the buildup of metabolic intermediates, a core aspect of galactosemia. asm.orgtandfonline.com
Bacillus subtilis galE (UDP-galactose 4'-epimerase) This compound accumulation is toxic but can be shunted into exopolysaccharide (EPS) synthesis during biofilm formation. asm.org Demonstrates a potential mechanism of metabolite detoxification and links the Leloir pathway to other complex cellular processes. asm.org

Advanced Research Methodologies and Experimental Approaches

Enzymatic and Chemo-Enzymatic Synthesis of UDP-D-Galactose and Analogs

The synthesis of this compound and its analogs is crucial for studying the function of glycosyltransferases and for developing potential therapeutic agents. Both enzymatic and combined chemo-enzymatic strategies have been developed to access these important molecules.

Multi-enzyme cascade reactions offer an efficient and scalable approach for producing this compound, minimizing the need for purification of intermediates and allowing for the regeneration of expensive cofactors like ATP. These one-pot systems combine the activities of several enzymes to convert simple, inexpensive starting materials into the desired product.

Recent advancements have focused on using thermophilic enzymes for enhanced stability and on co-immobilizing enzymes to facilitate their recovery and reuse, which is critical for industrial-scale production. acs.org For instance, a system employing co-immobilized galactokinase, UDP-glucose pyrophosphorylase, and inorganic pyrophosphatase on a pH-responsive carrier has been shown to efficiently produce UDP-Gal. acs.org This system achieved a UTP conversion rate of 91.2% and a space-time yield of 5.16 g/L/h. acs.org

Another strategy involves using whole-cell biocatalysts. A de novo hyperthermophilic biosynthetic cascade has been engineered into E. coli cells, enabling the synthesis of UDP-glucuronic acid (a derivative of UDP-glucose) from starch. d-nb.info Such whole-cell systems can endogenously supply necessary cofactors like NAD+, further reducing production costs. d-nb.info While focused on a related sugar nucleotide, this approach demonstrates the potential for large-scale, cost-effective production of UDP-sugars, including this compound. d-nb.info Repetitive-batch-mode synthesis using purified enzymes has also been successfully applied, allowing for the production of multigram quantities of nucleotide sugars with high total turnover numbers. researchgate.net

Table 1: Examples of Multi-Enzyme Systems for UDP-Sugar Synthesis

Product Enzymes Used Starting Materials Key Findings Reference
This compound Galactokinase, UDP-glucose pyrophosphorylase, Inorganic pyrophosphatase Galactose, ATP, UTP Co-immobilization on a pH-responsive carrier yielded 13.69 mM UDP-Gal in 1.5 h with 91.2% UTP conversion. acs.org
UDP-GlcNAc N-acetylglucosamine kinase, N-acetylglucosamine-1-phosphate uridylyltransferase N-acetylglucosamine, UTP, ATP Efficient synthesis in a repetitive batch mode, demonstrating scalability. researchgate.net
UDP-Glucuronic Acid Multiple enzymes including UDP-glucose 6-dehydrogenase Starch, UTP Whole-cell system with endogenous NAD+ regeneration produced 1.3 g/L UDP-GlcA. d-nb.info
UDP-6-azido-GalNAc NahK from Bifidobacterium longum, AGX1 from Homo sapiens 6-azido-GalNAc, UTP, ATP Gram-scale production with yields up to 97% in five consecutive batch cycles. researchgate.net

Labeled this compound analogs are indispensable tools for metabolic tracing, allowing researchers to track the incorporation of galactose into glycoconjugates and to probe the activity of glycosyltransferases. nih.gov These labels can be stable isotopes (e.g., ¹³C), which can be traced by mass spectrometry, or chemical reporters (e.g., azide (B81097) or alkyne groups) for bioorthogonal chemistry. nih.govresearchgate.net

A common strategy for synthesizing labeled this compound involves chemo-enzymatic methods. For example, UDP-6-azido-6-deoxy-D-galactose, a precursor for studying glycosylation, can be synthesized using enzymes like galactokinase and UTP–glucose-1-phosphate uridylyltransferase. This azido-functionalized analog can be used in metabolic labeling studies and click chemistry reactions to visualize and identify galactosylated proteins and lipids. Similarly, fluorinated analogs, such as UDP-(2-deoxy-2-fluoro)-D-galactose and UDP-(3-deoxy-3-fluoro)-D-galactose, have been prepared enzymatically to serve as substrate analogs for enzymes like UDP-galactopyranose mutase. researchgate.net

Isotopic labeling, often using ¹³C₆-glucose, allows for the tracing of carbon atoms through metabolic pathways into the nucleotide sugar pool. nih.govbiorxiv.org By analyzing the mass isotopomers of UDP-hexose (UDP-glucose and UDP-galactose), researchers can quantify the flux through different biosynthetic routes, such as the Leloir and pentose (B10789219) phosphate (B84403) pathways. nih.govbiorxiv.orgnih.gov This approach has been applied in human pluripotent stem cells to understand how metabolic pathways converge in the synthesis of nucleotide sugars. nih.gov

Table 2: Labeled this compound Analogs and Their Applications

Labeled Analog Label Type Synthesis Method Application Reference
UDP-6-azido-6-deoxy-D-galactose Azide (Chemical Reporter) Enzymatic (Galactokinase, Uridylyltransferase) Metabolic labeling, click chemistry, probing glycosylation pathways.
UDP-(2-deoxy-2-fluoro)-D-galactose Fluorine Enzymatic Substrate analog for UDP-galactopyranose mutase. researchgate.net
¹³C-labeled UDP-galactose Stable Isotope (¹³C) Metabolic (from ¹³C₆-glucose) Tracing carbon incorporation into nucleotide sugars via mass spectrometry. nih.govbiorxiv.org
UDP-[²H]GlcNAc Stable Isotope (²H) Chemo-enzymatic (Uridylyltransferase) Isotopic tracer for studying nucleotide sugar metabolism. researchgate.net

The design of this compound analogs as inhibitors or alternative substrates for glycosyltransferases is a key strategy for studying their mechanism and for developing potential therapeutics. rsc.orgnih.gov Modifications are typically made to the galactose moiety, the uridine (B1682114) base, or the pyrophosphate linker. nih.gov

Analogs with modifications on the sugar ring, such as deoxygenation or fluorination, have been synthesized and evaluated. researchgate.nettandfonline.comtandfonline.comacs.org For example, UDP-2-deoxy-Gal and UDP-6-deoxy-Gal were found to be active donors for several retaining α-galactosyltransferases, enabling the synthesis of deoxygenated trisaccharide analogs. acs.org Uridine 5′-diphospho-(2-deoxy-2-fluoro-α-D-galactoside) acts as a competitive inhibitor of β-(1,4)-GalT. rsc.org

Modifications to the uridine base have also yielded potent inhibitors. 5-substituted derivatives of UDP-Gal, such as 5-(5-formylthien-2-yl) UDP-Gal, have been shown to be powerful inhibitors of galactosyltransferases. nih.govrsc.org Structural studies revealed that the bulky 5-substituent blocks the conformational change of a flexible loop in the enzyme's active site that is necessary for catalysis. rsc.org

Replacing the pyrophosphate bridge with more stable, non-ionic linkers is another approach to create cell-permeable inhibitors. nih.govresearchgate.net For instance, analogs containing a pyridine (B92270) moiety as a pyrophosphate surrogate have been designed, although they showed only moderate inhibition of O-GlcNAc transferase (OGT) and were sequestered at the cell membrane. researchgate.net

Table 3: Examples of this compound Analogs as Glycosyltransferase Inhibitors

Analog Modification Target Enzyme(s) Key Finding Reference
UDP-2-deoxy-Gal Deoxygenation at C2 of galactose α(1→3)-GalT, Blood group B α(1→3)-GalT, α(1→4)-GalT Active as a donor substrate, allowing synthesis of analog trisaccharides. acs.org
Uridine 5′-diphospho-(2-deoxy-2-fluoro-α-D-galactoside) Fluorination at C2 of galactose β-(1,4)-GalT, α-(1,3)-GalT Competitive inhibitor with a Ki value similar to the Km of the natural substrate. rsc.org
5-(5-formylthien-2-yl)-UDP-α-D-galactose Bulky substituent at C5 of uracil Blood group Galactosyltransferase (AAGlyB mutant) Potent inhibitor with a very low turnover rate. nih.gov
Phosphonate analog of UDP-α-D-galactopyranose Pyrophosphate replaced by phosphonate UDP-galactopyranose mutase (UGM) Moderate inhibitor; crystal structure revealed an unexpected binding conformation. nih.gov

Synthesis of Labeled this compound for Metabolic Tracing

Genetic Manipulation and Functional Genomics

Genetic tools provide powerful means to investigate the roles of this compound and its metabolic pathways in cellular processes. Gene deletion, overexpression, and transgenic models allow for the precise dissection of gene function in vitro and in vivo.

The CRISPR/Cas9 gene-editing system has revolutionized the study of this compound metabolism by enabling the targeted knockout of genes in the Leloir pathway. nih.govfrontiersin.orgresearchgate.net Researchers have created knockout human cell lines (e.g., HEK293T, HeLa) for key enzymes like UDP-galactose 4′-epimerase (GALE) and galactose-1-phosphate uridylyltransferase (GALT). nih.govfrontiersin.orgresearchgate.net

Deletion of GALE in human cells leads to significant imbalances in nucleotide sugars, with a dramatic reduction in intracellular UDP-Gal levels. nih.govfrontiersin.org This, in turn, causes major changes in the cell surface glycome, including decreased levels of galactose and N-acetylgalactosamine in glycoproteins and glycolipids. nih.gov These studies have demonstrated that GALE is essential for maintaining the structural integrity of the cell surface. nih.gov Furthermore, the lack of UDP-Gal due to GALE knockout was shown to impair the ability of the Golgi UDP-Gal transporter (SLC35A2) to form homodimers and to interact with β-1,4-galactosyltransferase 1 (B4GALT1), suggesting that cytosolic UDP-Gal availability influences the assembly of glycosylation machinery in the Golgi. frontiersin.org

In microorganisms like Leishmania major, attempts to delete both UDP-glucose pyrophosphorylase (UGP) and UDP-sugar pyrophosphorylase (USP) were unsuccessful, indicating their essentiality. nih.gov A conditional knockout approach, combining gene deletion with protein destabilization, demonstrated that the depletion of both UDP-glucose and UDP-galactose leads to growth cessation and cell death, confirming the critical role of this metabolic node. nih.gov In bacteria, overexpression of galE has been linked to increased virulence and biofilm formation. researchgate.net Conversely, accumulation of UDP-galactose due to a galE mutation in E. coli creates cellular stress and triggers transcriptional changes to restore metabolic balance. pnas.org

Table 4: Summary of Gene Deletion/Overexpression Studies in this compound Metabolism

Organism/Cell Line Gene(s) Manipulated Method Phenotype/Key Finding Reference
Human Cell Lines (HEK293T, HeLa) GALE, GALT CRISPR/Cas9 Knockout Reduced UDP-Gal levels, altered N-glycan profiles, impaired dimerization of Golgi proteins (SLC35A2). nih.govfrontiersin.org
Leishmania major UGP, USP Gene Deletion & Conditional Destabilization Depletion of UDP-Glc and UDP-Gal is lethal, demonstrating the pathway is essential for parasite viability. nih.gov
Escherichia coli galE Mutant Strain Accumulation of UDP-galactose induces cellular stress and alters gene expression to restore homeostasis. pnas.org
Arabidopsis thaliana UDP-sugar pyrophosphorylase (USP) Overexpression Increased sensitivity to exogenous galactose, elevated UDP-Gal levels in roots. researchgate.net

Transgenic technologies have been instrumental in elucidating the functions of this compound in plants, particularly its role in cell wall biosynthesis. researchgate.netnih.gov Plants possess multiple isoforms of UDP-glucose 4-epimerase (UGE), the enzyme that interconverts UDP-glucose and UDP-galactose. researchgate.netcapes.gov.br

In rice, overexpression of a UGE1 gene from Brassica rapa led to improved growth performance and enhanced drought tolerance. nih.gov This suggests a link between UDP-galactose metabolism and stress response pathways in plants.

The CRISPR/Cas9 system has also been applied in plants to study the downstream uses of this compound. In soybean, knocking out Galactinol Synthase (GOLS) genes, which use UDP-galactose to produce galactinol, resulted in significantly altered levels of raffinose (B1225341) family oligosaccharides (RFOs) in the seeds. frontiersin.org This demonstrates the critical role of UDP-galactose as a precursor for specific carbohydrate storage pathways and provides a method for modifying the nutritional content of crops. frontiersin.org

Gene Deletion and Overexpression Studies (e.g., CRISPR/Cas9 in cell lines, mutant organisms)

Structural Biology Techniques

The three-dimensional structures of enzymes that interact with this compound are crucial for understanding their catalytic mechanisms and for the development of specific inhibitors. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in providing detailed atomic-level insights into these enzymes.

X-Ray Crystallography of this compound-Related Enzymes

X-ray crystallography has been a pivotal technique in elucidating the structures of enzymes involved in this compound metabolism, such as UDP-galactose 4-epimerase (GALE) and UDP-galactopyranose mutase (UGM).

High-resolution crystal structures of GALE from various organisms, including Escherichia coli, Saccharomyces cerevisiae, and humans, have been determined. rcsb.orgmedcraveonline.comresearchgate.net For instance, the structure of E. coli GALE in a complex with NADH and a substrate analog, UDP-phenol, was refined to a resolution of 1.8 Å. nih.gov This level of detail revealed that UDP-phenol binds in a manner similar to the natural substrate, UDP-glucose, validating its use as a mimic in structural studies. nih.gov The analysis of the abortive complex of E. coli GALE with NADH and UDP-glucose at 1.8 Å resolution has provided significant insights into the catalytic mechanism. rcsb.org It highlighted the key amino acid residues involved in binding the UDP-glucose substrate, including Ser 124, Tyr 149, Asn 179, Asn 199, Arg 231, and Tyr 299. rcsb.org These residues are highly conserved across different species, indicating a common binding motif. rcsb.org

The crystal structure of Gal10p from Saccharomyces cerevisiae, a bifunctional enzyme with both galactose mutarotase (B13386317) and UDP-galactose 4-epimerase activities, was solved at 1.85 Å resolution. researchgate.net This structure revealed a dimeric enzyme with two distinct domains for each catalytic activity, providing a structural basis for its dual function. researchgate.net

Furthermore, crystallographic studies have shown that substrate binding induces a conformational change in GALE, which is essential for the catalytic reaction. portlandpress.com This change facilitates the transfer of a hydride from the C-4 of the galactose moiety to the bound NAD+, forming a 4-keto-sugar intermediate. portlandpress.com

Table 1: Key X-Ray Crystallography Data for this compound-Related Enzymes

EnzymeOrganismPDB IDResolution (Å)LigandsKey FindingsReference
UDP-galactose 4-epimeraseEscherichia coli1XEL1.80NADH, UDP-glucoseRevealed key residues for substrate binding and the orientation for B-side specific hydride transfer. rcsb.org
UDP-galactose 4-epimeraseEscherichia coli1XEF1.80NADH, UDP-phenolShowed similar binding of UDP-phenol and UDP-glucose, validating the use of the analog. nih.gov
Gal10p (GALE/Mutarotase)Saccharomyces cerevisiae1SO01.85NAD+, UDP-glucose, β-D-galactoseElucidated the bifunctional nature with separate domains for each activity. researchgate.net
UDP-galactose 4-epimeraseTrypanosoma bruceiNot specifiedHigh-resolutionNot specifiedIdentified as a potential target for developing novel trypanocides. portlandpress.com

Molecular Dynamics Simulations to Elucidate Enzyme Function

Molecular dynamics (MD) simulations complement experimental structural data by providing insights into the dynamic behavior of enzymes and their complexes with substrates. These computational methods have been applied to study enzymes like UDP-galactose 4'-epimerase (GALE) and UDP-galactopyranose mutase (UGM).

MD simulations of Trypanosoma brucei GALE (TbGalE) have been used to investigate the atomistic motions of the enzyme in both its apo (unbound) and holo (bound) states. nih.govresearchgate.net These studies explored the enzyme's dynamics when bound to UDP-galactose, UDP-glucose, and the UDP-ketose intermediate. nih.gov The results indicated that the protein's conformational landscape is dependent not only on the presence of the UDP-sugar ligand but also on the stereochemistry at the C4 position of the sugar. nih.govresearchgate.net This provides crucial information about the functional motions of the enzyme and can guide the development of targeted drugs. nih.gov

Simulations have also shed light on the substrate specificity of GALE. The greater mobility of an active site loop in human GALE compared to the corresponding loop in the E. coli enzyme explains why the human enzyme can also process UDP-N-acetylgalactosamine, while the bacterial enzyme cannot. osu.edu For UGM, MD simulations have been used to explore the factors controlling the rate-limiting step of the reaction. acs.org These simulations suggested that steric complementarity in the Michaelis complex plays a significant role in the catalytic mechanism. acs.org

Quantitative Analytical Methods

A variety of quantitative analytical methods are employed to study this compound and the enzymes that metabolize it. These techniques are essential for profiling nucleotide sugars, determining enzyme kinetics, and analyzing metabolic pathways.

Metabolomics Approaches (e.g., UPLC/HRMS for nucleotide sugar profiling)

Metabolomics, particularly using techniques like Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC/HRMS), has become a powerful tool for the comprehensive analysis of nucleotide sugars, including this compound. nih.gov These methods allow for the sensitive and specific quantification of multiple nucleotide sugars simultaneously from complex biological samples.

A UPLC-ESI-MS/MS method using a hydrophilic interaction liquid chromatography (HILIC) column has been developed for the quantification of UDP-glucose and UDP-galactose in maize extracts. nih.gov This method demonstrated high sensitivity, with limits of detection of 0.70 ng·mL−1 for UDP-galactose, and good recoveries ranging from 98.3% to 103.6%. nih.gov The use of HILIC is advantageous for retaining and separating these highly polar compounds, which are often poorly retained on traditional reversed-phase columns. nih.gov

In clinical research, UPLC/HRMS-based metabolomics has been applied to dried blood spots from galactosemia patients to identify potential biomarkers. nih.gov This untargeted approach can detect thousands of metabolic features, revealing significant alterations in metabolic pathways, such as pyrimidine (B1678525) metabolism, which is directly linked to UDP-glucose and UDP-galactose. nih.gov

For broader nucleotide sugar profiling, methods using porous graphitic carbon (PGC) columns with LC-MS/MS have been developed. acs.org These methods can separate a wide range of nucleotide sugars, including isomers like UDP-arabinopyranose and UDP-arabinofuranose, from both plant and animal samples. acs.org

Table 2: Comparison of Analytical Methods for this compound Quantification

MethodMatrixKey AdvantagesLimit of Detection (LOD)Reference
UPLC-ESI-MS/MS (HILIC)MaizeSimple, effective, high sensitivity, no derivatization needed.0.70 ng·mL⁻¹ nih.gov
UPLC/HRMSDried Blood SpotsUntargeted profiling, biomarker discovery, pathway analysis.Not specified nih.gov
LC-MS/MS (Porous Graphitic Carbon)Plant tissues, Animal cellsBroad analyte coverage, separation of isomers.Not specified acs.org

Enzyme Activity Assays and Kinetic Characterization

Enzyme activity assays are fundamental for characterizing the enzymes involved in this compound metabolism. These assays measure the rate of the enzymatic reaction under specific conditions and are used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

A common method for assaying UDP-galactose 4-epimerase (GALE) activity involves a coupled enzyme assay. nih.govmdpi.com The production of UDP-glucose from UDP-galactose is coupled to the NAD+-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase. nih.gov The rate of reaction is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH. medcraveonline.com This continuous spectrophotometric assay allows for the determination of steady-state kinetic parameters. For example, for wild-type human GALE at 37°C, the Km for UDP-galactose was determined to be 48 ± 16 µM with a Vmax of 22 ± 2 mmol UDP-Glc min−1 mg−1. nih.gov

For the reverse reaction, the conversion of UDP-glucose to UDP-galactose can be monitored by coupling the production of galactose (after hydrolysis of UDP-galactose) to a reaction catalyzed by galactose oxidase. medcraveonline.com

Radioactive assays are also employed, particularly for galactosyltransferases. These assays measure the transfer of a radiolabeled galactose moiety from UDP-[¹⁴C]galactose or UDP-[³H]galactose to an acceptor molecule. sigmaaldrich.com The radiolabeled product is then separated from the unreacted substrate, and the radioactivity is quantified using a scintillation counter. sigmaaldrich.com

Table 3: Kinetic Parameters of this compound Utilizing Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax/kcatAssay ConditionsReference
UDP-galactose 4-epimerase (hGALE)HumanUDP-galactose48 ± 1622 ± 2 mmol min⁻¹ mg⁻¹37°C, pH 8.8 nih.gov
UDP-galactose 4-epimerase (HvUGE)BarleyUDP-galactose40Not specifiedNot specified portlandpress.com
UDP-galactose 4-epimerase (MgUGE)Magallana gigas (Oyster)UDP-galactose1600 ± 100kcat = 134 ± 12 min⁻¹pH 8.5 mdpi.com
Gal10p (Epimerase domain)Saccharomyces cerevisiaeUDP-galactose89 ± 13kcat = 13 ± 1 s⁻¹30°C oup.com

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing, coupled with metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism by tracking the fate of isotopically labeled substrates through metabolic pathways. mdpi.com This approach is powerful for understanding the synthesis and utilization of this compound in living cells.

By feeding cells with stable isotope-labeled precursors, such as [¹³C₆]-glucose, researchers can trace the incorporation of the isotopic label into nucleotide sugars and other metabolites. nih.gov Mass spectrometry is then used to analyze the mass isotopologue distribution of these molecules, which reveals the relative contributions of different pathways to their synthesis. nih.govresearchgate.net

For example, isotopic tracing studies in human pluripotent stem cells have successfully followed the incorporation of ¹³C from glucose into UDP-glucose and subsequently into other nucleotide sugars. nih.gov This allows for the quantification of fluxes through pathways like the hexosamine biosynthetic pathway and the pentose phosphate pathway. nih.gov

These techniques have been applied to study metabolic disorders. In cells from a patient with a deficiency in phosphoglucomutase 1 (PGM1), an enzyme involved in the synthesis of UDP-glucose and UDP-galactose, isotopic tracing can reveal how the metabolic network adapts to the enzymatic block. nih.govresearchgate.net

Metabolic flux analysis can also elucidate the utilization of different monosaccharides for glycan biosynthesis. oup.com Studies have shown that while glucose is a central carbon source, other monosaccharides like galactose can be directly incorporated into glycans, and the efficiency of this incorporation can depend on the cell type and the availability of other sugars. oup.com The use of stable isotope-labeled UDP-α-D-galactose, such as UDP-α-D-galactose-¹³C, serves as an internal standard in these mass spectrometry-based studies, enabling accurate quantification. medchemexpress.com

Comparative and Evolutionary Aspects of Udp D Galactose Metabolism

Evolutionary Conservation of Leloir Pathway Enzymes Across Domains of Life

The Leloir pathway represents the primary route for the metabolic assimilation of D-galactose. This pathway is a cornerstone of carbohydrate metabolism, and its three principal enzymes are remarkably conserved across the evolutionary tree, from bacteria to eukaryotes. nih.govelifesciences.orgresearchgate.netijsrst.com This conservation underscores the fundamental importance of converting galactose into a form that can be readily used for both energy production and biosynthetic processes. ijsrst.combiologynotesonline.com

The pathway begins after the conversion of β-D-galactose to its α-anomer by galactose mutarotase (B13386317) (GALM). ijsrst.comresearchgate.net The core Leloir pathway then proceeds in three enzymatic steps:

Galactokinase (GALK) : This enzyme initiates the pathway by phosphorylating α-D-galactose at the C1 position, using ATP to produce galactose-1-phosphate (Gal-1-P). researchgate.netresearchgate.netbiorxiv.orgfrontiersin.org

Galactose-1-phosphate uridylyltransferase (GALT) : GALT catalyzes the central step, transferring a UMP moiety from UDP-glucose to Gal-1-P. This reaction yields UDP-D-galactose and glucose-1-phosphate (Glc-1-P). researchgate.netresearchgate.netbiorxiv.orgfrontiersin.org The Glc-1-P can then be isomerized to glucose-6-phosphate and enter glycolysis. biologynotesonline.comresearchgate.net

UDP-galactose 4'-epimerase (GALE) : GALE catalyzes the reversible interconversion of this compound and UDP-glucose. researchgate.netresearchgate.netbiorxiv.orgfrontiersin.org This crucial epimerization reaction not only completes the catabolic conversion of galactose to glucose but also provides a de novo synthesis route for this compound when exogenous galactose is unavailable. researchgate.net

The enzymes GALK, GALT, and GALE are found across all kingdoms of life, indicating their ancient origins and essential function. nih.govelifesciences.org While the enzymes are functionally conserved, evolutionary analyses reveal divergence in their regulation and genetic organization. For instance, in Saccharomyces cerevisiae, the GAL genes are activated by the Gal4 regulator, whereas in the pathogenic yeast Candida albicans, different regulators, Rtg1 and Rtg3, control their expression, highlighting transcriptional rewiring over evolutionary time. nih.govelifesciences.org Despite these regulatory differences, the core catalytic function of converting galactose to glucose-1-phosphate remains the same. nih.gov

EnzymeAbbreviationFunction in Leloir PathwayEvolutionary Conservation
GalactokinaseGALKPhosphorylates α-D-galactose to galactose-1-phosphate. researchgate.netresearchgate.netHighly conserved across bacteria, archaea, and eukarya. nih.govelifesciences.org
Galactose-1-phosphate uridylyltransferaseGALTTransfers a UMP group from UDP-glucose to galactose-1-phosphate, forming this compound. researchgate.netresearchgate.netHighly conserved across bacteria, archaea, and eukarya. nih.govelifesciences.org
UDP-galactose 4'-epimeraseGALECatalyzes the reversible interconversion of this compound and UDP-glucose. researchgate.netresearchgate.netHighly conserved across bacteria, archaea, and eukarya. nih.govelifesciences.org

Diversification of this compound Utilization in Different Organisms

While the synthesis of this compound is highly conserved, its fate is extraordinarily diverse. Organisms have evolved distinct mechanisms to utilize this activated sugar, tailoring its incorporation into complex carbohydrates to suit specific structural and functional needs, from cell-cell recognition in mammals to the protective barriers of plants and pathogens.

Mammalian Systems Glycosylation Diversity

In mammalian cells, this compound is a critical substrate for glycosyltransferases located within the lumen of the Golgi apparatus. frontiersin.orgmdpi.com It serves as the direct donor of galactose for the synthesis of a vast repertoire of glycans on proteins and lipids, contributing significantly to the complexity and diversity of the glycome. frontiersin.orgnih.gov

This galactosylation is fundamental to:

N-linked Glycans : Following the initial processing of the core glycan in the endoplasmic reticulum, N-glycans are extensively modified in the Golgi. Galactosyltransferases use this compound to add galactose residues, often to terminal N-acetylglucosamine (GlcNAc), forming N-acetyllactosamine (LacNAc) units. nih.gov These structures can be further elongated into polylactosamine chains, which are recognized by galectins, a family of endogenous lectins involved in immune homeostasis and apoptosis. nih.gov

O-linked Glycans : this compound is essential for the elongation of O-glycans, such as the core 1 structure (Galβ1-3GalNAcα1-Ser/Thr), also known as the T antigen. Further galactosylation can lead to more complex core structures. mdpi.com

Glycosphingolipids : The biosynthesis of many glycosphingolipids, which are crucial components of the cell membrane involved in signaling and cell recognition, depends on this compound. For example, the synthesis of lactosylceramide (B164483) (Galβ1-4Glc-Ceramide), the precursor for hundreds of different glycosphingolipids, requires the transfer of galactose from this compound to glucosylceramide. mdpi.com

The precise regulation of this compound transport into the Golgi by transporters like SLC35A2 and its subsequent use by various galactosyltransferases allows for the generation of immense structural diversity, which is critical for development, cell adhesion, and immune function. frontiersin.orgmdpi.com

Plant Cell Wall Biosynthesis Peculiarities

In plants, this compound is a key precursor for the synthesis of major components of the cell wall, a unique and complex extracellular matrix that provides structural support and protection. nih.govportlandpress.com Galactose is a significant constituent of non-cellulosic polysaccharides, including pectins and hemicelluloses. researchgate.net

Peculiarities of this compound metabolism in plants include:

Substrate for Diverse Polymers : this compound is the donor for galactan side chains in rhamnogalacturonan I (a pectic polysaccharide) and for the galactosylation of hemicelluloses like xyloglucan (B1166014). portlandpress.comresearchgate.netnih.gov It is also required for the synthesis of arabinogalactan-proteins (AGPs), which are heavily glycosylated proteins implicated in cell signaling and development. researchgate.netnih.gov

Substrate Channeling : A notable feature of plant metabolism is the evidence for substrate channeling. Arabidopsis thaliana possesses five isoforms of UDP-D-glucose 4-epimerase (UGE). researchgate.netnih.gov Genetic studies have shown that specific isoforms are required for the galactosylation of distinct polymers. For example, the RHD1 (UGE4) isoform is specifically required for galactosylating xyloglucan and type II arabinogalactans but not for other processes like galactolipid synthesis. researchgate.netnih.gov This suggests that cytosolic UGE isoforms are organized into metabolic channels that direct the flux of this compound to specific downstream biosynthetic pathways in the Golgi, representing a sophisticated level of metabolic regulation not seen in all organisms. researchgate.net

Plant Cell Wall PolymerClassRole of this compound
Rhamnogalacturonan IPectinDonor for β-1,4-linked galactan side chains. portlandpress.com
XyloglucanHemicelluloseDonor for terminal galactose residues on xylose side chains. portlandpress.comnih.gov
Arabinogalactan-Proteins (AGPs)GlycoproteinEssential for the synthesis of extensive arabinogalactan (B145846) chains. researchgate.netnih.gov
GalactolipidsLipidRequired for the synthesis of mono- and digalactosyldiacylglycerol (B1163852) in chloroplasts. nih.gov

Bacterial Pathogen Virulence Factors

For many bacterial pathogens, the ability to synthesize complex surface polysaccharides is directly linked to their virulence. This compound, along with its precursor UDP-glucose, is a critical building block for these structures, which serve as a protective shield against the host immune system and environmental stresses. csic.esresearchgate.net

Key virulence factors derived from this compound include:

Lipopolysaccharide (LPS) : In Gram-negative bacteria, LPS is a major component of the outer membrane. The O-antigen portion of LPS is a long polysaccharide chain that is highly variable and immunogenic. Galactose is frequently a key component of the O-antigen repeating units in pathogens like Salmonella, Shigella, and Yersinia pestis. csic.esnih.govresearchgate.net The synthesis of these units depends on the availability of this compound.

Capsular Polysaccharides (CPS) : Many bacteria, both Gram-negative and Gram-positive, produce a thick outer capsule that prevents phagocytosis and desiccation. This compound is often required for the synthesis of the capsular polysaccharide. For example, in Streptococcus pneumoniae, many of the over 90 different capsule serotypes contain galactose, and the enzymes of the Leloir pathway are crucial for their production. csic.es

Because these surface structures are often essential for pathogenesis, the enzymes involved in this compound synthesis, such as UDP-glucose pyrophosphorylase (GalU), are considered attractive targets for the development of new antibiotics. csic.esresearchgate.netresearchgate.net

Virulence FactorBacterial TypeFunctionRole of this compound
Lipopolysaccharide (LPS)Gram-negativeStructural integrity of the outer membrane; protection from host defenses.Precursor for galactose units in the O-antigen and sometimes the core oligosaccharide. csic.esnih.gov
Capsular Polysaccharide (CPS)Gram-negative & Gram-positiveAnti-phagocytic; resistance to desiccation and antimicrobials. csic.esresearchgate.netEssential building block for the repeating units of the capsule in many pathogenic species. csic.es
N-linked and O-linked GlycoproteinsGram-negativeModification of virulence factors, affecting function and stability (e.g., pili, flagella).Incorporated into glycans that modify key proteins involved in adhesion and motility. mit.edu

Parasitic Glycocalyx Formation (e.g., Leishmania)

Protozoan parasites like Leishmania possess a thick surface glycocalyx that is critical for their survival in both the insect vector and the mammalian host. This coat is dominated by unique glycoconjugates for which this compound is an indispensable precursor. researchgate.netoup.comresearchgate.net

In Leishmania major, the glycocalyx is particularly rich in galactose. researchgate.net this compound is essential for the synthesis of:

Lipophosphoglycan (LPG) : This is the most abundant glycoconjugate on the surface of promastigote (insect stage) Leishmania. Its structure consists of repeating units of [Gal(β1,4)Man(α1)-PO4-]. researchgate.net The synthesis of these galactose-rich repeats is absolutely dependent on a steady supply of this compound.

Glycoinositolphospholipids (GIPLs) : These are free glycolipids in the parasite's membrane that are also rich in galactose. researchgate.netoup.com

Proteophosphoglycans (PPGs) : These are secreted or protein-linked molecules that also contain the same phosphoglycan repeating units found in LPG. researchgate.net

Leishmania parasites can synthesize this compound both de novo via the epimerization of UDP-glucose and through a salvage pathway. researchgate.netoup.comnih.gov Interestingly, while the de novo pathway was thought to be essential, studies have shown that Leishmania can utilize salvage pathways to produce this compound even when de novo synthesis is impaired, highlighting the parasite's metabolic flexibility and the critical importance of this sugar for its virulence. oup.comresearchgate.netnih.gov The enzymes involved in these pathways, such as UDP-sugar pyrophosphorylase (USP), are considered potential drug targets against leishmaniasis. mdpi.com

Future Directions and Unanswered Questions in Udp D Galactose Research

Elucidating Novel Metabolic Pathways and Regulatory Networks

While the canonical Leloir pathway for UDP-D-galactose synthesis is well-established, evidence suggests the existence of alternative and context-dependent metabolic routes. Future research will be crucial in identifying and characterizing these novel pathways. For instance, in some organisms, an alternative oxidoreductive pathway for galactose catabolism has been identified, involving the conversion of galactose to galactitol. biorxiv.orgnih.gov Understanding the prevalence and regulation of such pathways in different organisms and tissues is a key area for future investigation.

Furthermore, the regulatory networks governing this compound homeostasis are far from being completely understood. While some transcriptional regulators have been identified, particularly in yeast, the intricate interplay of transcription factors, signaling molecules, and allosteric effectors that fine-tune this compound levels in response to developmental and environmental cues remains an active area of research. nih.govbiorxiv.org Recent studies have pointed to UDP-glucose itself acting as a signaling molecule, raising the question of whether this compound might have similar signaling roles beyond its function as a metabolic intermediate. frontiersin.orgfrontiersin.org Perturbations in this compound levels have been shown to cause cellular stress and alter gene expression, suggesting a feedback mechanism to restore metabolic balance. researchgate.net

Deeper Understanding of Compartmentalization and Transport Specificity

The synthesis and utilization of this compound occur in different cellular compartments, necessitating a sophisticated transport system across organellar membranes. While the transport of nucleotide sugars into the Golgi apparatus and endoplasmic reticulum is known to be critical for glycosylation, the specific transporters for this compound and their regulation are not fully characterized in all organisms. frontiersin.orgmdpi.commdpi.compnas.org

Future research needs to focus on identifying and characterizing the full complement of this compound transporters in various species. A significant breakthrough has been the development of novel assays combining reconstitution of transporters into liposomes with mass spectrometry to determine substrate specificity. pnas.org This approach has already led to the identification of bifunctional UDP-rhamnose/UDP-D-galactose transporters in plants. pnas.org Understanding the kinetic properties, substrate specificity, and regulation of these transporters is essential for comprehending how cells control the flux of this compound into different biosynthetic pathways. The concept of "substrate channeling," where metabolites are passed directly from one enzyme to the next, has been proposed for this compound metabolism, and further investigation into the physical interactions between metabolic enzymes and transporters will be critical to validate this hypothesis. oup.comresearchgate.net

Functional Significance of Enzyme Isoform Diversity

Many organisms possess multiple isoforms of the enzymes involved in this compound metabolism, particularly UDP-glucose 4-epimerase (GALE), which catalyzes the interconversion of UDP-glucose and this compound. oup.comnih.govwikipedia.org While these isoforms often exhibit subtle differences in their kinetic properties, substrate affinities, and cofactor requirements, the precise biological reasons for this diversity are not fully understood. oup.comresearchgate.net

OrganismEnzyme IsoformsKey Findings
Arabidopsis thalianaFive UDP-glucose 4-epimerase (UGE) isoforms (UGE1-5)Isoforms show variations in substrate affinity, cofactor requirements, and metabolite inhibition. UGE2 and UGE4 are crucial for cell wall biosynthesis and growth. oup.comnih.gov
HumanUDP-glucose 4-epimerase (GALE)Catalyzes the reversible conversion of both UDP-galactose to UDP-glucose and UDP-N-acetylgalactosamine to UDP-N-acetylglucosamine. wikipedia.org

Intersecting this compound Metabolism with Other Cellular Processes

The influence of this compound extends far beyond its role in glycosylation. Future research will undoubtedly uncover more intricate connections between this compound metabolism and other fundamental cellular processes. For example, there is growing evidence for crosstalk between UDP-sugar metabolism and signaling pathways. frontiersin.org In plants, this compound is a precursor for the synthesis of galactinol, which is involved in the synthesis of raffinose (B1225341) and stachyose, important molecules in stress responses. frontiersin.org It can also be used to form hormone conjugates, such as auxin-galactosides. frontiersin.orgfrontiersin.org

In the context of human health, defects in this compound metabolism, as seen in galactosemia, lead to the accumulation of toxic metabolites and have far-reaching consequences, including neurological damage and ovarian failure. scielo.brmdpi.com The underlying mechanisms for these long-term complications are not fully understood but are thought to involve impaired glycosylation and increased oxidative and endoplasmic reticulum stress. scielo.brmdpi.com Future studies should focus on how altered this compound levels impact these cellular stress pathways and contribute to disease pathology.

Development of Advanced Methodologies for In Vivo Studies

A major challenge in studying this compound metabolism is the difficulty of accurately measuring and tracking this molecule and its related metabolites in living cells and organisms. The development of advanced methodologies is therefore a critical area for future research.

Promising approaches include the use of novel biosensors and in vivo imaging techniques to visualize the dynamic changes in this compound concentrations in real-time. Furthermore, sophisticated metabolic flux analysis techniques, combining stable isotope labeling with advanced mass spectrometry and computational modeling, will be essential to quantify the flow of galactose through different metabolic pathways under various conditions. lums.edu.pk The development of specific and potent inhibitors for the enzymes of this compound metabolism will also be a valuable tool for "reverse chemical genetics" to probe the in vivo functions of these enzymes, especially in cases where genetic knockouts are lethal. frontiersin.orgdiva-portal.org

Translational Research Opportunities from Fundamental Insights

A deeper understanding of the fundamental biology of this compound metabolism holds significant promise for translational research. In the field of medicine, this knowledge is crucial for developing novel therapeutic strategies for diseases like galactosemia. scielo.brresearchgate.netannualreviews.org This could include the development of drugs that modulate the activity of key enzymes or transporters to restore metabolic balance. Furthermore, since galactofuranose, a sugar derived from this compound, is essential for the cell walls of many pathogens but absent in humans, the enzymes involved in its synthesis, such as UDP-galactopyranose mutase, are attractive targets for the development of new antimicrobial agents. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying UDP-D-galactose in biological samples?

  • Answer : this compound quantification typically employs advanced analytical techniques such as UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry). This method allows for high sensitivity and specificity in detecting this compound concentration changes, as demonstrated in colorectal cancer (CRC) studies where postoperative blood samples were analyzed . For cell culture or tissue samples, enzymatic assays coupled with fluorescence detection or radiometric labeling (e.g., using 14^{14}C-labeled substrates) are also viable, provided proper controls for endogenous galactose metabolism are included .

Q. How does the structural stability of this compound influence experimental design?

  • Answer : this compound is stable in aqueous solutions at neutral pH but degrades under extreme temperatures (>37°C) or acidic/alkaline conditions. To ensure integrity, store lyophilized samples at −20°C and prepare working solutions fresh. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) is recommended. Degradation products (e.g., UDP and free galactose) should be monitored via HPLC to validate experimental reproducibility .

Q. What is the role of this compound in lactose and N-acetyllactosamine biosynthesis?

  • Answer : this compound serves as the galactosyl donor in reactions catalyzed by lactose synthase (EC 2.4.1.22). In the presence of α-lactalbumin, it transfers galactose to glucose to form lactose. Without α-lactalbumin, it galactosylates N-acetylglucosamine to produce N-acetyllactosamine. Experimental validation requires controlled conditions (pH 7.4, 37°C) and co-factor optimization (e.g., Mn2+^{2+} for enzyme activation) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s metabolic role be resolved?

  • Answer : Contradictions often arise from context-dependent metabolic flux. For example, this compound levels increase post-surgery in CRC patients (suggesting a repair role) , but show negative correlations in Ganoderma lucidum metabolic pathways (indicating catabolic suppression) . To resolve this, combine isotope tracing (e.g., 13^{13}C-galactose) with multi-omics integration (transcriptomics + metabolomics) to map tissue-specific pathways. Statistical tools like Spearman correlation analysis and pathway enrichment (e.g., KEGG) can contextualize divergent results .

Q. What experimental strategies can elucidate this compound’s regulatory role in plant cell wall biosynthesis?

  • Answer : In plant systems, this compound is a precursor for pectin and hemicellulose synthesis . Knockout mutants of UDP-glucose 4-epimerase (which interconverts UDP-glucose and UDP-galactose) show compromised cell wall integrity. Use RNAi silencing or CRISPR-Cas9 to target epimerase genes, followed by saccharification assays to measure cell wall digestibility. Correlate transcript levels of this compound-related enzymes (e.g., UDP-glucuronate 4-epimerase) with lignin content via RT-qPCR and MALDI-TOF .

Q. How does this compound function as a prognostic marker in colorectal cancer (CRC)?

  • Answer : Postoperative blood this compound levels correlate with CRC recurrence risk. Validate this via longitudinal cohort studies using UPLC-Q-TOF-MS to track concentration dynamics. Combine with ROC curve analysis to establish cutoff values for clinical relevance. Mechanistically, this compound may modulate galectin-3 signaling, which promotes tumor angiogenesis; test this hypothesis using galectin-3 inhibitors in xenograft models .

Methodological Recommendations

  • For pathway analysis : Use MetaboAnalyst 5.0 to integrate this compound data with transcriptomic datasets .
  • For structural validation : Employ NMR spectroscopy (e.g., 1^{1}H, 31^{31}P) to confirm this compound purity and detect degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.